Mal-PEG5-C2-NH2 hydrochloride
Description
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Structure
2D Structure
Properties
Molecular Formula |
C16H29ClN2O7 |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C16H28N2O7.ClH/c17-3-5-21-7-9-23-11-13-25-14-12-24-10-8-22-6-4-18-15(19)1-2-16(18)20;/h1-2H,3-14,17H2;1H |
InChI Key |
SUAOGZCUJLXXOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Mal-PEG5-C2-NH2 Hydrochloride: A Heterobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG5-C2-NH2 hydrochloride is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that, instead of merely inhibiting the function of a target protein, co-opt the cell's natural protein disposal machinery to selectively eliminate it. This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for this compound, serving as a critical resource for researchers in the field of targeted protein degradation.
Core Concepts: PROTACs and the Ubiquitin-Proteasome System
PROTACs are chimeric molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The fundamental mechanism of action for PROTACs relies on the cell's own ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.
By bringing the target protein and an E3 ligase into close proximity, a PROTAC facilitates the transfer of ubiquitin from an E2-ubiquitin conjugate to a lysine (B10760008) residue on the surface of the target protein. This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, a large protein complex that breaks down ubiquitinated proteins into smaller peptides. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Physicochemical Properties of this compound
This compound is a polyethylene (B3416737) glycol (PEG)-based linker. The PEG spacer enhances the solubility and can influence the cell permeability of the resulting PROTAC molecule.[1] The terminal maleimide (B117702) and amine groups provide the reactive handles for conjugation to the target protein ligand and the E3 ligase ligand, respectively.
| Property | Value | Reference |
| Chemical Name | 1-(17-amino-3,6,9,12,15-pentaoxaheptadecan-1-yl)-1H-pyrrole-2,5-dione hydrochloride | [2] |
| Molecular Formula | C16H29ClN2O7 | [3] |
| Molecular Weight | 396.86 g/mol | [4] |
| CAS Number | 2454216-21-6 | [3] |
| Appearance | Solid | |
| Storage Temperature | -20°C | [3] |
Note: Specific purity and solubility data are often lot-dependent and should be obtained from the supplier's certificate of analysis.
Application in PROTAC Synthesis: Bioconjugation Strategy
The synthesis of a PROTAC using this compound typically involves a two-step sequential conjugation.
-
Amide Bond Formation: The primary amine (-NH2) of the linker is coupled with a carboxylic acid on either the target protein ligand or the E3 ligase ligand. This reaction is typically facilitated by standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Michael Addition: The maleimide group of the linker reacts with a thiol (sulfhydryl) group, most commonly from a cysteine residue, on the other binding ligand. This Michael addition reaction is highly specific for thiols under mild conditions (pH 6.5-7.5) and forms a stable thioether bond.
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
This protocol outlines the general steps for conjugating the maleimide moiety of the linker (or a linker-ligand intermediate) to a cysteine-containing molecule.
Materials:
-
Maleimide-functionalized molecule
-
Thiol-containing molecule (e.g., protein, peptide, or small molecule ligand)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-thiol containing buffer, pH 7.0-7.5, degassed.
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent: Free cysteine or β-mercaptoethanol.
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving the maleimide compound.
-
Purification System: High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC).
Procedure:
-
Preparation of the Thiol-Containing Molecule:
-
If the thiol is within a protein and may be present as a disulfide bond, reduction is necessary. Dissolve the protein in the reaction buffer and add a 5-20 fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes. If using DTT, it must be removed prior to adding the maleimide reagent, typically by SEC.
-
-
Preparation of the Maleimide Solution:
-
Immediately before use, dissolve the maleimide-functionalized compound in a minimal amount of anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the dissolved maleimide compound to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide is often used to ensure complete reaction with the thiol.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if using a fluorescently-labeled maleimide.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as free cysteine, to react with any excess maleimide.
-
-
Purification of the Conjugate:
-
Purify the resulting conjugate using HPLC or SEC to remove unreacted starting materials, excess reagents, and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic cycle of a PROTAC in inducing the ubiquitination and subsequent degradation of a target protein.
Conclusion
This compound is a valuable and versatile tool in the design and synthesis of PROTACs. Its heterobifunctional nature, combined with the favorable properties of the PEG linker, makes it a popular choice for researchers aiming to develop novel therapeutics based on targeted protein degradation. A thorough understanding of its chemical properties and the nuances of the bioconjugation reactions is paramount to the successful construction of effective PROTAC molecules. This guide provides a foundational understanding to aid researchers in their endeavors to harness the power of the ubiquitin-proteasome system for therapeutic benefit.
References
Mal-PEG5-C2-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Structure, Properties, and Applications of Mal-PEG5-C2-NH2 Hydrochloride for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a heterobifunctional linker molecule integral to the advancement of bioconjugation and targeted therapeutics.[1][2] This polyethylene (B3416737) glycol (PEG)-based linker is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins.[1][2] This guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with experimental protocols and visual diagrams to support its use in research and development.
This molecule features a maleimide (B117702) group at one terminus and a primary amine at the other, separated by a PEG5 spacer. The maleimide group offers high reactivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, forming a stable thioether bond.[] This reaction is highly specific within a pH range of 6.5 to 7.5.[] The terminal amine group allows for versatile conjugation to other molecules, such as targeting ligands or E3 ligase recruiters, through amide bond formation. The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[4]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, compiled from various supplier datasheets. These parameters are crucial for designing and executing successful bioconjugation strategies.
| Property | Value | Reference |
| Molecular Formula | C16H29ClN2O7 | [5] |
| Molecular Weight | 396.86 g/mol | [5] |
| CAS Number | 2454216-21-6 | [5] |
| Appearance | Off-white/white solid or viscous liquid (dependent on molecular weight) | [6][7] |
| Solubility | Soluble in regular aqueous solutions and most organic solvents. | [6][7] |
| Storage Conditions | Store at -20°C, keep in a dry and dark place. | [7] |
| Shipping Conditions | Shipped with blue ice. |
Core Applications in Drug Development
The primary application of this compound is in the construction of PROTACs.[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] The Mal-PEG5-C2-NH2 linker serves as the crucial connection between the target-binding ligand and the E3 ligase-binding ligand.
Beyond PROTACs, this linker is also valuable in the development of Antibody-Drug Conjugates (ADCs). In this context, the maleimide group can react with cysteine residues on a monoclonal antibody, while the amine group can be used to attach a cytotoxic payload.[]
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC, synthesized using a linker like Mal-PEG5-C2-NH2, induces the degradation of a target protein.
Caption: The catalytic cycle of a PROTAC molecule.
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol outlines the general steps for conjugating a thiol-containing molecule (e.g., a protein with cysteine residues) with this compound.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, free of thiols[6]
-
Reducing agent (optional, for exposing buried thiols): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer. If necessary to reduce disulfide bonds, treat the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Linker Preparation: Prepare a stock solution of this compound in the conjugation buffer.[6]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[6]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[6][7]
-
Purification: Remove unreacted linker and byproducts using a desalting column or dialysis.[6]
-
Characterization: Analyze the purified conjugate using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to confirm conjugation and purity.
Protocol 2: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general two-step process for synthesizing a PROTAC using this compound, where the amine group is first coupled to a carboxylic acid-containing molecule (Component A), followed by conjugation of the maleimide to a thiol-containing molecule (Component B).
Step 1: Amide Coupling
Materials:
-
Component A with a carboxylic acid group (e.g., an E3 ligase ligand)
-
This compound
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.[9]
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.[9]
-
Add this compound to the reaction mixture.[9]
-
Stir the reaction at room temperature overnight.[9]
-
Monitor the reaction progress by LC-MS.[9]
-
Upon completion, purify the intermediate product (Component A-PEG5-Mal) by flash column chromatography or preparative HPLC.[9]
Step 2: Thiol-Maleimide Conjugation
Materials:
-
Purified Component A-PEG5-Mal
-
Component B with a thiol group (e.g., a target protein binder)
-
Conjugation buffer (as in Protocol 1)
Procedure:
-
Follow the steps outlined in Protocol 1 for Thiol-Maleimide Conjugation, using Component A-PEG5-Mal as the maleimide-containing reagent and Component B-SH as the thiol-containing molecule.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of an ADC using a maleimide-containing linker like this compound.
Caption: A generalized experimental workflow for ADC synthesis.
Conclusion
This compound is a versatile and powerful tool in the field of bioconjugation, particularly for the development of targeted therapies such as PROTACs and ADCs. Its well-defined structure, favorable physicochemical properties, and specific reactivity make it an invaluable linker for researchers and drug development professionals. The protocols and diagrams provided in this guide offer a solid foundation for the successful application of this molecule in creating novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 4. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Mal-PEG5-C2-NH2 Hydrochloride: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)
CAS Number: 2454216-21-6
This technical guide provides a comprehensive overview of Mal-PEG5-C2-NH2 hydrochloride, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This guide is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, targeted drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a versatile chemical tool featuring a maleimide (B117702) group at one terminus and a primary amine at the other, connected by a five-unit polyethylene glycol (PEG) spacer and a C2 alkyl chain. The maleimide group offers highly selective reactivity towards sulfhydryl groups (thiols), commonly found in cysteine residues of proteins and peptides. The primary amine provides a reactive site for conjugation to carboxylic acids, activated esters, and other electrophilic groups. The hydrophilic PEG chain enhances solubility and can reduce the immunogenicity of the resulting conjugate. A primary application of this linker is in the construction of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[1][2]
Physicochemical and Chemical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2454216-21-6 | [1] |
| Molecular Formula | C₁₆H₂₉ClN₂O₇ | [1] |
| Molecular Weight | 396.86 g/mol | |
| Appearance | Solid | [3] |
| Storage Conditions | -20°C, sealed, away from moisture | [1][3][4] |
| Solubility | Soluble in DMSO | [3][5] |
Reactivity and Mechanism of Action
This compound possesses two distinct reactive functionalities, enabling sequential and controlled bioconjugation reactions.
Maleimide-Thiol Conjugation
The maleimide group reacts specifically with free sulfhydryl groups via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient and specific at a pH range of 6.5-7.5.[6] At pH values above 7.5, the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide ring increases.
Amine Coupling Reactions
The primary amine can be conjugated to molecules containing carboxylic acids using standard coupling reagents like EDC/NHS or HATU. It can also react with activated esters, such as NHS esters, to form stable amide bonds.
Application in PROTAC Technology
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a linker to connect the target protein ligand and the E3 ligase ligand.
PROTAC Mechanism of Action
The general mechanism of PROTAC-mediated protein degradation is a catalytic cycle involving the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, which is then recognized and degraded by the 26S proteasome.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Protocol for Conjugation to a Cysteine-Containing Peptide
This protocol describes the conjugation of the maleimide moiety of this compound to a peptide containing a free cysteine residue.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5
-
DMSO or DMF
-
Desalting column
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer. If the peptide has protected cysteines, deprotect them according to standard protocols and purify the peptide.
-
Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 2- to 5-fold molar excess of the dissolved linker to the peptide solution.[7] The final concentration of the organic solvent should be kept low (typically <10%) to avoid peptide precipitation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[8]
-
Reaction Monitoring: Monitor the reaction progress using LC-MS to confirm the formation of the desired conjugate.
-
Purification: Remove the excess, unreacted linker and byproducts using a desalting column or size-exclusion chromatography equilibrated with a suitable buffer.
Protocol for PROTAC Synthesis via Amide Coupling
This protocol outlines a general procedure for the synthesis of a PROTAC using this compound, where the amine group is coupled to a carboxylic acid-containing molecule (e.g., an E3 ligase ligand).
Materials:
-
Molecule with a carboxylic acid group (Molecule-COOH)
-
This compound
-
Coupling agents: HATU or EDC/NHS
-
Base: DIPEA or triethylamine
-
Anhydrous DMF or DMSO
-
Molecule with a thiol group (for subsequent maleimide reaction)
Procedure:
-
Activation of Carboxylic Acid: Dissolve Molecule-COOH in anhydrous DMF or DMSO. Add 1.2 equivalents of HATU and 2-3 equivalents of DIPEA. Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Amine Coupling: Add 1.0 equivalent of this compound to the activated carboxylic acid solution.
-
Incubation: Stir the reaction mixture at room temperature for 2-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions to remove excess reagents. The crude product is then purified by flash chromatography or preparative HPLC to yield the intermediate with a free maleimide group.
-
Subsequent Maleimide Conjugation: The purified maleimide-containing intermediate can then be conjugated to a thiol-containing molecule following the protocol described in section 5.1.
Experimental Workflow for Assessing PROTAC-Mediated Protein Degradation
This workflow describes the steps to evaluate the efficacy of a synthesized PROTAC in degrading a target protein in a cellular context.
5.3.1. Western Blot Analysis
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a concentration range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[9]
5.3.2. HiBiT-based Live-Cell Degradation Assay
The HiBiT protein tagging system allows for the real-time, quantitative measurement of protein degradation in living cells.
Materials:
-
CRISPR-edited cell line with the target protein endogenously tagged with HiBiT
-
LgBiT protein (for complementation)
-
Nano-Glo® Live Cell Substrate
-
Luminometer
Procedure:
-
Cell Plating: Plate the HiBiT-tagged cells in a white, clear-bottom 96-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate to the cells.
-
Luminescence Measurement: Measure the luminescence signal at different time points using a luminometer. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged target protein.[10][11]
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration and time to determine the degradation kinetics, DC₅₀, and Dₘₐₓ.
5.3.3. Ternary Complex Formation Assays
Assessing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) is crucial for understanding the mechanism of action of a PROTAC. Several biophysical and cellular assays can be employed.
-
NanoBRET™ Assay: This live-cell assay measures the proximity of the target protein (fused to NanoLuc®) and the E3 ligase (fused to HaloTag®) upon PROTAC addition. An increase in the BRET signal indicates ternary complex formation.[12][13]
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase individually, as well as the formation of the ternary complex in a stepwise manner.[14]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding and can determine the thermodynamic parameters of the binary and ternary complex formations.[14]
Conclusion
This compound is a valuable and versatile heterobifunctional linker for researchers in bioconjugation and drug development. Its well-defined structure, dual reactivity, and the inclusion of a hydrophilic PEG spacer make it an ideal tool for creating complex biomolecules, particularly for the synthesis of PROTACs. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this linker in inducing targeted protein degradation and advancing the development of novel therapeutics.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Conjugation via Maleimide-Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. Target Degradation [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. Ternary Complex Formation [worldwide.promega.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
An In-depth Technical Guide to Mal-PEG5-C2-NH2 Hydrochloride: A Key Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mal-PEG5-C2-NH2 hydrochloride, a heterobifunctional linker playing a crucial role in the rapidly advancing field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document will detail its physicochemical properties, provide exemplary experimental protocols for its application, and illustrate its role in modulating cellular signaling pathways.
Core Concepts: Introduction to this compound
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule designed for the synthesis of PROTACs.[1] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. They consist of two distinct ligands connected by a linker: one ligand binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein.
The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the geometric orientation of the target protein and E3 ligase, which is essential for efficient ternary complex formation and subsequent degradation. This compound is a popular choice due to its defined length, flexibility, and the presence of two distinct reactive moieties: a maleimide (B117702) group and a primary amine group. The maleimide group readily reacts with thiol (-SH) groups, such as those found in cysteine residues of proteins, while the primary amine can be coupled to carboxylic acids or activated esters.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis and other bioconjugation applications.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₉ClN₂O₇ | [1] |
| Molecular Weight | 396.86 g/mol | |
| Appearance | Solid | |
| Storage Conditions | -20°C | [1] |
| Solubility | Soluble in water, aqueous buffers, Chloroform, Methylene chloride, DMF, and DMSO. Less soluble in alcohol and toluene. Insoluble in ether. | [2] |
| Purity | Typically ≥95% | [3] |
Note: The molecular weight was calculated based on the provided molecular formula.
Application in Targeted Protein Degradation: Targeting the KRAS Signaling Pathway
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a key player in cellular signal transduction and is one of the most frequently mutated oncogenes in human cancers. The aberrant activation of the KRAS signaling pathway, particularly the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, drives tumor cell proliferation, survival, and resistance to therapy.[4] Consequently, the development of therapeutics that can effectively target and eliminate mutant KRAS proteins is a major goal in oncology research.
PROTACs offer a promising strategy to target oncogenic KRAS. A PROTAC designed to degrade KRAS would typically consist of a KRAS-binding ligand and an E3 ligase ligand, connected by a linker such as this compound.
PROTAC Mechanism of Action in KRAS Degradation
The following diagram illustrates the general mechanism by which a KRAS-targeting PROTAC utilizing a linker like this compound would function.
Impact on Downstream Signaling
By inducing the degradation of oncogenic KRAS, a PROTAC can effectively shut down the downstream signaling pathways that promote cancer cell growth and survival.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a KRAS-targeting PROTAC using this compound and its subsequent evaluation.
Synthesis of a KRAS-Targeting PROTAC
This protocol describes a general two-step synthesis of a PROTAC, where a KRAS ligand containing a thiol group is first conjugated to this compound, followed by the coupling of an E3 ligase ligand to the free amine.
Materials:
-
Thiol-containing KRAS ligand
-
This compound
-
Carboxylic acid-containing E3 ligase ligand (e.g., a derivative of VHL or Cereblon ligands)
-
N,N-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Solvents for purification (e.g., ethyl acetate (B1210297), hexanes)
-
Silica (B1680970) gel for column chromatography
Step 1: Conjugation of KRAS Ligand to this compound
-
Dissolve the thiol-containing KRAS ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution to neutralize the hydrochloride and facilitate the reaction.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the KRAS ligand-linker intermediate.
Step 2: Coupling of E3 Ligase Ligand to the Intermediate
-
Dissolve the KRAS ligand-linker intermediate (1.0 eq) and the carboxylic acid-containing E3 ligase ligand (1.2 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final KRAS-targeting PROTAC.
Evaluation of KRAS Protein Degradation by Western Blot
Western blotting is a standard technique to quantify the levels of a specific protein in a cell lysate and is therefore essential for evaluating the efficacy of a PROTAC.
Materials:
-
Cancer cell line expressing the target KRAS mutant (e.g., MIA PaCa-2 for KRAS G12C).[5]
-
The synthesized KRAS-targeting PROTAC.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Primary antibody specific for KRAS.
-
Primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Experimental Workflow:
References
Synthesis of Mal-PEG5-C2-NH2 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Mal-PEG5-C2-NH2 hydrochloride, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines a feasible synthetic pathway, including detailed experimental protocols, and presents the necessary data in a structured format for clarity and reproducibility.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with a commercially available, selectively protected diamine precursor. The overall strategy involves the deprotection of one amine functionality, followed by the introduction of the maleimide (B117702) moiety, and concluding with the formation of the hydrochloride salt of the terminal primary amine.
The proposed synthetic route is as follows:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the starting material, tert-butyl (2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG5-C2-NH2), under acidic conditions to yield the free diamine.
-
Maleimide Formation: The reaction of the newly formed primary amine with maleic anhydride (B1165640) to generate a maleamic acid intermediate.
-
Cyclization to Maleimide: Intramolecular cyclization of the maleamic acid, facilitated by a dehydrating agent, to form the stable maleimide ring.
-
Hydrochloride Salt Formation: Conversion of the terminal primary amine to its hydrochloride salt to improve stability and solubility.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound. Optimization may be required to achieve desired yields and purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Boc-NH-PEG5-C2-NH2 | ≥95% | Commercially Available |
| Dichloromethane (B109758) (DCM) | Anhydrous | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Sigma-Aldrich |
| Maleic Anhydride | ≥99% | Sigma-Aldrich |
| Acetic Anhydride | Reagent Grade | Sigma-Aldrich |
| Sodium Acetate (B1210297) | Anhydrous | Sigma-Aldrich |
| Hydrochloric Acid solution | 2.0 M in Diethyl Ether | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Sodium Sulfate | Sigma-Aldrich |
Step 1: Boc Deprotection of Boc-NH-PEG5-C2-NH2
This step involves the acid-catalyzed removal of the Boc protecting group.
Procedure:
-
Dissolve Boc-NH-PEG5-C2-NH2 (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in a minimal amount of DCM and add cold diethyl ether to precipitate the diamine as its trifluoroacetate (B77799) salt.
-
Filter the precipitate and wash with cold diethyl ether.
-
To obtain the free diamine, dissolve the salt in water and basify with a saturated sodium bicarbonate solution until the pH is > 9.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield H2N-PEG5-C2-NH2 as an oil.
Step 2 & 3: Maleimide Formation and Cyclization
This two-step, one-pot procedure first forms the maleamic acid, which is then cyclized to the maleimide.
Procedure:
-
Dissolve the H2N-PEG5-C2-NH2 (1.0 eq) from the previous step in anhydrous DCM (15 mL per 1 g of amine).
-
In a separate flask, dissolve maleic anhydride (1.1 eq) in anhydrous DCM.
-
Add the maleic anhydride solution dropwise to the stirred amine solution at room temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature to form the maleamic acid intermediate.
-
To the reaction mixture, add anhydrous sodium acetate (0.5 eq) followed by acetic anhydride (3.0 eq).
-
Heat the mixture to reflux (approximately 40 °C) and stir for 4-6 hours.
-
Monitor the formation of the maleimide by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (using a DCM/methanol gradient) to obtain pure Mal-PEG5-C2-NH2.
Step 4: Hydrochloride Salt Formation
This final step converts the free amine to its more stable hydrochloride salt.
Procedure:
-
Dissolve the purified Mal-PEG5-C2-NH2 (1.0 eq) in a minimal amount of anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.
-
A white precipitate of this compound should form.
-
Continue stirring at 0 °C for 30 minutes.
-
Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C16H29ClN2O7 |
| Molecular Weight | 396.86 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 2454216-21-6 |
Table 2: Representative Synthesis Data
| Step | Starting Material | Product | Representative Yield | Purity (by HPLC) |
| 1 | Boc-NH-PEG5-C2-NH2 | H2N-PEG5-C2-NH2 | 90-95% | >95% |
| 2 & 3 | H2N-PEG5-C2-NH2 | Mal-PEG5-C2-NH2 | 70-80% | >95% |
| 4 | Mal-PEG5-C2-NH2 | Mal-PEG5-C2-NH2·HCl | >95% | >98% |
| Overall | Boc-NH-PEG5-C2-NH2 | Mal-PEG5-C2-NH2·HCl | 60-72% | >98% |
Table 3: Characterization Data
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the maleimide protons (~6.7 ppm), PEG backbone protons (~3.6 ppm), and protons adjacent to the amine and maleimide functionalities. |
| ¹³C NMR | Peaks corresponding to the maleimide carbonyls (~170 ppm), maleimide double bond (~134 ppm), and PEG backbone carbons (~70 ppm). |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C16H28N2O7: 361.19; Found: 361.2 ± 0.1 |
Visualizations
The following diagrams illustrate the synthetic pathway and the general workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound. The outlined protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, enabling the reliable production of this important linker for the advancement of novel therapeutics. Adherence to standard laboratory safety procedures is paramount when performing these chemical transformations.
Technical Guide: Solubility Characteristics of Mal-PEG5-C2-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Mal-PEG5-C2-NH2 hydrochloride, a heterobifunctional PEG linker crucial for the development of advanced bioconjugates and Proteolysis Targeting Chimeras (PROTACs). This document outlines the expected solubility in various solvents, detailed experimental protocols for solubility determination, and the logical workflow for its application in bioconjugation.
Core Concepts
This compound is a valuable tool in bioconjugation and drug discovery. It features a maleimide (B117702) group that reacts specifically with thiols (e.g., on cysteine residues of proteins), and an amine group (present as a hydrochloride salt) that can be coupled to carboxylic acids or activated esters. The polyethylene (B3416737) glycol (PEG) spacer (PEG5) enhances the hydrophilicity and bioavailability of the resulting conjugate. The hydrochloride salt form is intended to improve the handling and aqueous solubility of the otherwise basic amine.
Data Presentation: Solubility Profile
| Solvent System | Expected Solubility | Remarks |
| Aqueous Buffers (e.g., PBS, pH 6.5-7.5) | Soluble | The hydrophilic PEG spacer and the hydrochloride salt are expected to enhance solubility in aqueous media. The maleimide group is most stable and reactive with thiols at a pH range of 6.5-7.5. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Many similar PEGylated linkers and PROTAC building blocks show high solubility in DMSO. For related compounds, solubility of ≥ 100 mg/mL has been reported.[1][2][3] |
| Dimethylformamide (DMF) | Soluble | A common solvent for bioconjugation reactions, expected to readily dissolve this linker. |
| Dichloromethane (DCM) | Soluble | Often used in the synthesis and purification of such linkers. |
| Ethanol | Soluble | A related compound, Pomalidomide-PEG3-C2-NH2 TFA, shows high solubility (100 mg/mL) in ethanol.[3] |
| Water | Soluble | A similar compound, Pomalidomide-PEG3-C2-NH2 TFA, is reported to be soluble in water at 16.67 mg/mL, though sonication may be required.[3] |
Note: Hygroscopic nature of solvents like DMSO can significantly impact solubility; using newly opened solvent is recommended.[1][2][3][4][5] For aqueous solutions, the pH should be controlled to maintain the stability of the maleimide group.
Experimental Protocols
To accurately determine the solubility of this compound for a specific application, the following experimental protocols are recommended.
Protocol 1: Equilibrium Solubility Determination in Aqueous and Organic Solvents
This protocol outlines a method to determine the equilibrium solubility of the compound.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, PBS, DMSO) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD), or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[6][7]
-
The solubility is then calculated and expressed in units such as mg/mL or mM.
-
Protocol 2: High-Throughput Solubility Screening
For comparing solubility in multiple solvents or formulations, a miniaturized approach can be employed.
-
Plate Preparation:
-
In a 96-well plate, dispense a small, precise amount of solid this compound into each well.
-
Add a range of solvents or buffer conditions to the wells.
-
-
Equilibration and Measurement:
-
Seal the plate and shake for an extended period to allow for dissolution.
-
Measure the turbidity or the amount of dissolved compound using a plate reader-based method (e.g., nephelometry or UV-Vis spectroscopy after filtration).
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships relevant to the use of this compound.
Caption: Bioconjugation workflow using this compound.
Caption: Logical workflow for PROTAC synthesis.
References
The Maleimide Group in Bioconjugation: A Technical Guide for Drug Development and Research
The covalent attachment of molecules to proteins, peptides, and other biomolecules is a fundamental process in modern biotechnology and pharmaceutical development. Among the array of chemical strategies available, the reaction between a maleimide (B117702) functional group and a thiol (sulfhydryl) group has emerged as a cornerstone technology. Its high selectivity, rapid reaction kinetics, and the stability of the resulting conjugate under physiological conditions have made it an indispensable tool for creating targeted therapeutics like antibody-drug conjugates (ADCs), advanced diagnostic reagents, and precisely modified biomolecules for research.[1][2]
This technical guide provides an in-depth exploration of the maleimide group's purpose and application in bioconjugation, tailored for researchers, scientists, and drug development professionals. We will delve into the core chemistry, critical reaction parameters, stability considerations, and detailed experimental protocols, providing a comprehensive resource for the effective application of this powerful chemical tool.
The Core Chemistry: A Specific and Efficient Michael Addition
The utility of the maleimide group in bioconjugation is rooted in its highly specific reaction with thiols, which are present in the cysteine residues of proteins and peptides.[1] This reaction proceeds through a Michael addition mechanism, where the nucleophilic thiol group attacks one of the electron-deficient carbon atoms of the double bond within the maleimide ring.[3] The result is the formation of a stable, covalent thioether bond (specifically, a succinimidyl thioether linkage).[][5]
This reaction is exceptionally chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[3] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than the competing reaction with amines (found in lysine (B10760008) residues), ensuring precise and predictable modification of the target biomolecule.[1][]
Key Parameters Influencing the Conjugation Reaction
The success, efficiency, and specificity of a maleimide-thiol conjugation are governed by several critical experimental parameters. Careful optimization of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.
| Parameter | Optimal Range/Condition | Rationale & Considerations |
| pH | 6.5 - 7.5 | This range ensures the thiol group is sufficiently nucleophilic for a rapid reaction while minimizing the competing reaction with amine groups (e.g., lysine residues), which becomes significant at pH > 7.5.[3][7] Maleimide hydrolysis also increases at higher pH.[3] |
| Temperature | 4°C to Room Temperature (~25°C) | The reaction proceeds efficiently at room temperature. Lower temperatures can be used to minimize potential degradation of sensitive biomolecules over longer reaction times.[8] |
| Buffer Composition | Phosphate, HEPES, Tris | Buffers should be free of extraneous thiol-containing reagents (e.g., DTT, 2-mercaptoethanol). The buffer choice can influence reaction kinetics.[9][10] Buffers should be degassed to prevent re-oxidation of thiols.[9] |
| Stoichiometry | 5-20 fold molar excess of maleimide reagent | A molar excess of the maleimide-containing molecule is typically used to drive the reaction to completion. The optimal ratio depends on the specific reactants and must be determined empirically. |
| Reaction Time | 30 minutes to several hours | Reaction kinetics can be very rapid, with significant conjugation observed within minutes.[11] Optimal time should be determined to ensure complete conjugation without promoting side reactions or degradation.[8][9] |
Reaction Kinetics and Conjugate Stability
A major advantage of maleimide chemistry is the rapid rate of conjugation.[12] However, the stability of the resulting thioether linkage is a critical consideration, particularly for therapeutics like ADCs which must remain intact in circulation to avoid premature drug release and off-target toxicity.[13]
Reaction Kinetics
The reaction between maleimides and thiols is generally fast, but the exact rate is dependent on the specific reactants and conditions.
| Reactants | Molar Ratio (Mal:Thiol) | Conditions | Time | Efficiency/Result |
| Maleimide-NPs + cRGDfK peptide | 2:1 | 10 mM HEPES, pH 7.0, RT | 30 min | 84 ± 4% |
| Maleimide-NPs + 11A4 nanobody | 5:1 | PBS, pH 7.4, RT | 2 hours | 58 ± 12% |
| N-ethyl maleimide + MPA (thiol) | - | Incubated with glutathione | - | Half-life of 3.1 h |
| N-phenyl maleimide + MPA (thiol) | - | Incubated with glutathione | - | Half-life of 18 h |
Data compiled from references[9][11][14].
Stability and the Retro-Michael Reaction
The thioether bond formed, while generally stable, can undergo a retro-Michael reaction, particularly in the presence of other thiols such as glutathione, which is abundant in the bloodstream and within cells.[12][14] This can lead to deconjugation and the transfer of the maleimide-linked payload to other molecules.
Several strategies have been developed to enhance the stability of the linkage:
-
Maleimide Structure: N-aryl maleimides form more stable conjugates than traditional N-alkyl maleimides, exhibiting significantly less deconjugation in serum over time.[15]
-
Ring Hydrolysis: The succinimide (B58015) ring of the conjugate can be intentionally hydrolyzed under basic conditions. The resulting ring-opened product is significantly more stable and not susceptible to the retro-Michael reaction.[16]
-
Thiazine (B8601807) Formation: When a maleimide reacts with a peptide or protein containing an N-terminal cysteine, a chemical rearrangement can occur to form a thiazine structure, which is more stable and less prone to thiol exchange than the standard thioether linkage.[17]
| Conjugate Type | Condition | Stability Observation |
| N-alkyl maleimide ADCs | 37°C in serum, 7 days | 35-67% deconjugation |
| N-aryl maleimide ADCs | 37°C in serum, 7 days | <20% deconjugation |
| Thiazine Linker Conjugate | Incubated with glutathione | Over 20 times less susceptible to adduct formation compared to standard thioether. |
Data compiled from references[15][17].
Applications in Drug Development and Research
The specificity and efficiency of maleimide chemistry have made it a vital tool across numerous applications.[]
Antibody-Drug Conjugates (ADCs)
ADCs represent a powerful class of targeted cancer therapeutics. The maleimide-thiol reaction is a dominant strategy for attaching potent cytotoxic drugs to monoclonal antibodies.[3][18] This is often achieved by reducing the antibody's native interchain disulfide bonds to generate free cysteine thiols, or by engineering cysteine residues at specific sites on the antibody.[3] Site-specific conjugation allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for ensuring a consistent safety and efficacy profile.[3]
Once administered, the ADC circulates until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. The ADC is then internalized, and the cytotoxic payload is released inside the cell, leading to targeted cell death while minimizing harm to healthy tissues.[]
Other Key Applications
-
Protein and Peptide Labeling: Maleimides are routinely used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in imaging, immunoassays, and proteomics.[9]
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins via maleimide chemistry can improve their solubility, stability, and pharmacokinetic profiles.[2]
-
Surface and Nanoparticle Functionalization: Maleimide groups are used to immobilize proteins or peptides onto surfaces for applications in biosensors and diagnostic arrays, or to functionalize nanoparticles for targeted drug delivery.[]
Detailed Experimental Protocol: Antibody-Maleimide Conjugation
The following is a generalized protocol for conjugating a maleimide-activated molecule (e.g., a fluorescent dye or drug-linker) to an antibody.
A. Materials and Reagents
-
Antibody (1-10 mg/mL)
-
Degassed reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4)[8]
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution
-
Maleimide-activated molecule
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent
-
Purification system: Size Exclusion Chromatography (SEC) column
-
Quenching reagent (e.g., N-acetylcysteine)
B. Antibody Reduction (Generation of Thiols)
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in degassed PBS buffer.
-
To reduce interchain disulfide bonds, add a 10-100 fold molar excess of TCEP to the antibody solution.
-
Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it, and incubate for 20-30 minutes at room temperature.[9]
-
Immediately proceed to the conjugation step to prevent re-oxidation of the newly formed thiol groups.[8]
C. Conjugation Reaction
-
Prepare a 10 mM stock solution of the maleimide-activated molecule in anhydrous DMSO or DMF.
-
Add the maleimide stock solution to the reduced antibody solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.
-
Flush the vial again with inert gas, seal, and mix gently.
-
Protect the reaction from light (especially if using a fluorescent dye) and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench any unreacted maleimide by adding a thiol-containing molecule like N-acetylcysteine.
D. Purification
-
Equilibrate an SEC column with degassed PBS buffer.[8]
-
Load the crude conjugation reaction mixture onto the column.
-
Elute the conjugate with the same buffer, collecting fractions. The first major peak, monitored at 280 nm, will typically be the purified antibody conjugate.[19]
-
Pool the fractions containing the purified conjugate.
E. Characterization
-
Determine the final protein concentration using UV-Vis absorbance at 280 nm.
-
Calculate the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry, accounting for the absorbance of both the protein and the attached molecule.[8]
-
Assess purity and aggregation using SEC-HPLC and SDS-PAGE.[8]
Potential Side Reactions
While highly specific, the maleimide-thiol reaction is not without potential side reactions that must be controlled.
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5. This opens the ring to form an unreactive maleamic acid derivative, reducing conjugation efficiency. Using freshly prepared maleimide solutions and maintaining the optimal pH range is crucial to mitigate this.[3]
-
Reaction with Amines: At pH levels above 7.5, the reaction with primary amines (e.g., lysine) becomes competitive, leading to a loss of selectivity.[7]
-
Thiol Oxidation: Free thiol groups can be oxidized to form disulfide bonds, rendering them unreactive towards maleimides. This is prevented by using degassed buffers and including reducing agents like TCEP prior to conjugation.[9]
Conclusion
The maleimide group is a powerful and versatile functional group for bioconjugation due to its exceptional selectivity for thiols, rapid reaction kinetics, and the ability to perform conjugations under mild, physiological conditions.[3] Its central role in the construction of antibody-drug conjugates has revolutionized targeted cancer therapy, and its utility extends across the fields of diagnostics, proteomics, and materials science.[1][2] A thorough understanding of the underlying Michael addition chemistry, the parameters that influence the reaction, and the stability of the final conjugate is paramount for researchers and developers seeking to harness the full potential of this invaluable bioconjugation tool.
References
- 1. benchchem.com [benchchem.com]
- 2. Maleimide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 15. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
The Pivotal Role of the PEG5 Spacer in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a linker that connects the two. The linker is not merely a passive connector but plays a critical role in determining the overall efficacy and drug-like properties of the PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, particularly those with five ethylene (B1197577) glycol units (PEG5), have gained significant attention for their ability to favorably modulate PROTAC characteristics. This guide provides a detailed exploration of the role of the PEG5 spacer in PROTAC design, supported by quantitative data, experimental protocols, and illustrative diagrams.
The PROTAC Mechanism and the Criticality of the Linker
PROTACs function by forming a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome. The linker's length, rigidity, and chemical composition are crucial for enabling the formation of a stable and productive ternary complex. An optimal linker facilitates the correct orientation of the POI and E3 ligase, leading to efficient ubiquitination and subsequent degradation.
The PEG5 Spacer: Enhancing PROTAC Performance
A PEG5 spacer is a flexible, hydrophilic linker composed of five repeating ethylene glycol units. Its physicochemical properties offer several advantages in PROTAC design:
-
Improved Solubility and Permeability: The hydrophilic nature of the PEG spacer can enhance the aqueous solubility of the often-greasy PROTAC molecule, which is a common challenge in their development. This improved solubility can also translate to better cell permeability, a critical factor for oral bioavailability.
-
Optimal Length and Flexibility: The length of the PEG5 spacer is often sufficient to span the distance between the POI and the E3 ligase without inducing significant strain on the ternary complex. Its flexibility allows for the necessary conformational adjustments to achieve a productive orientation for ubiquitination.
-
Reduced Non-specific Binding: The hydrophilicity of PEG linkers can help to minimize non-specific binding to other proteins and cellular components, potentially reducing off-target effects and improving the therapeutic window.
Quantitative Analysis of PEG Spacer Length on PROTAC Efficacy
The length of the PEG linker can have a profound impact on the degradation efficiency of a PROTAC. The following table summarizes data from a study on BET bromodomain-targeting PROTACs, illustrating the effect of varying PEG linker length on degradation potency.
| PROTAC | Linker Length | DC50 (nM) | Dmax (%) |
| MZ1 | PEG3 | 13 | >98 |
| PROTAC 1 | PEG4 | 5.3 | >98 |
| PROTAC 2 | PEG5 | 4.2 | >98 |
| PROTAC 3 | PEG6 | 23 | >95 |
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
As the data indicates, the PROTAC with the PEG5 linker (PROTAC 2) exhibited the highest potency (lowest DC50 value) in this series, highlighting the importance of optimizing linker length for maximal degradation.
Experimental Protocols
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the PROTAC is binding to its intended target protein within the cell.
-
Cell Treatment: Treat cells with the PROTAC at a specific concentration or with a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: A ligand-bound protein is typically more thermally stable. Therefore, in the presence of the PROTAC, the target protein will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in PROTAC action and evaluation.
Caption: The mechanism of action for a PROTAC utilizing a PEG5 spacer.
Caption: A typical experimental workflow for the development and evaluation of a PROTAC.
Conclusion
The linker is a critical determinant of a PROTAC's success, and the PEG5 spacer has proven to be a valuable component in the PROTAC design toolkit. Its ability to enhance solubility and permeability, coupled with its optimal length and flexibility for facilitating the formation of a productive ternary complex, makes it a frequent choice for researchers. As demonstrated by quantitative data, fine-tuning the linker length around the PEG5 unit can be a key optimization strategy to maximize the degradation potency of a PROTAC. The continued exploration of "linkerology" will undoubtedly lead to the development of even more effective and drug-like PROTAC therapeutics in the future.
An In-depth Technical Guide to Mal-PEG5-C2-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical and safety information for Mal-PEG5-C2-NH2 hydrochloride, a heterobifunctional linker critical in the fields of bioconjugation and targeted therapeutics.
Chemical Identity and Properties
This compound is a high-purity, polyethylene (B3416737) glycol (PEG)-based linker molecule. It features two distinct reactive groups at either end of a hydrophilic 5-unit PEG spacer: a maleimide (B117702) group and a primary amine group (in its hydrochloride salt form). This bifunctional nature allows for the sequential and specific conjugation of two different molecules. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as the crucial bridge connecting a target protein ligand and an E3 ubiquitin ligase ligand[1][2].
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| CAS Number | 2454216-21-6 | |
| Molecular Formula | C₁₆H₂₉ClN₂O₇ | |
| Molecular Weight | 396.86 g/mol | Calculated from Formula |
| Purity | Typically ≥98% | [3] |
| Appearance | White to off-white solid | General Supplier Data |
Storage and Stability
Proper storage is essential to maintain the integrity and reactivity of the compound.
| Parameter | Recommendation | Reference |
| Storage Temperature | -20°C | [3][4] |
| Storage Conditions | Store in a tightly sealed container in a dry, cool, and well-ventilated place. Protect from moisture and light. | [4][5] |
| Stock Solution Stability | In a suitable solvent (e.g., DMSO), store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4][6] |
Safety and Handling (Material Safety Data)
While many suppliers classify this specific compound as non-hazardous under standard regulations, good laboratory practice is paramount. Handle in accordance with industrial hygiene and safety standards.
Hazard Identification and First Aid
| Exposure Route | Precaution & First Aid Measures | Reference |
| Inhalation | Avoid formation and inhalation of dust. If inhaled, move the person to fresh air. Consult a doctor if feeling unwell. | [7][8] |
| Skin Contact | May cause skin irritation. Wear protective gloves. In case of contact, wash off with soap and plenty of water. Take off contaminated clothing. | [8] |
| Eye Contact | May cause serious eye irritation. Wear eye protection. In case of contact, rinse cautiously with water for several minutes. Consult a doctor. | [8] |
| Ingestion | Do not ingest. If swallowed, rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately. |
Personal Protective Equipment (PPE) and Disposal
| Measure | Specification | Reference |
| Handling | Handle in a well-ventilated area or under a chemical fume hood. | [7] |
| PPE | Wear suitable protective clothing, chemical-impermeable gloves (e.g., nitrile rubber), and safety glasses with side-shields. | |
| Disposal | Dispose of waste material at a licensed chemical destruction plant. Do not discharge into drains or the environment. |
Core Functionality and Application Workflow
The core utility of Mal-PEG5-C2-NH2 lies in its heterobifunctional reactivity. The maleimide group specifically and efficiently reacts with sulfhydryl (thiol) groups, while the primary amine can form stable amide bonds with activated carboxylic acids (like NHS esters).
Caption: Bifunctional reactivity of the Mal-PEG5-C2-NH2 linker.
Application in PROTAC Synthesis
This linker is ideal for synthesizing PROTACs, which are molecules designed to induce the degradation of a target protein. The PROTAC molecule links the target protein to an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
The following is a generalized, two-step protocol for conjugating a thiol-containing peptide and an NHS-activated small molecule using this compound. Note: This is a template; specific buffer conditions, concentrations, and reaction times must be optimized for your specific molecules.
Step 1: Conjugation of Thiol-Peptide to Maleimide Group
Caption: Experimental workflow for the first conjugation step (Maleimide-Thiol).
Methodology:
-
Buffer Preparation: Prepare a suitable reaction buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.0-7.4. Ensure the buffer is degassed to prevent oxidation of the thiol group. Avoid buffers containing primary amines (like Tris) as they can compete in the subsequent reaction step.
-
Reagent Preparation:
-
Dissolve the thiol-containing peptide in the degassed reaction buffer.
-
Immediately before use, dissolve the this compound in the same buffer.
-
-
Reaction: Add the dissolved linker solution to the peptide solution. A slight molar excess (e.g., 1.5 to 5-fold) of the linker is typically used to ensure complete consumption of the peptide.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C overnight. Monitor the reaction progress using LC-MS if possible.
-
Purification: Once the reaction is complete, the resulting Peptide-PEG-Amine conjugate must be purified from excess linker and unreacted peptide. Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) are common methods.
-
Characterization: Confirm the identity and purity of the conjugate using Mass Spectrometry (MS).
Step 2: Conjugation of NHS-Ester to Amine Group
Methodology:
-
Buffer Exchange (if necessary): The purified Peptide-PEG-Amine conjugate should be in an amine-free buffer (e.g., PBS) at a slightly alkaline pH (7.5-8.5) to ensure the amine group is deprotonated and nucleophilic.
-
Reagent Preparation:
-
Dissolve the NHS-ester activated molecule in an anhydrous, water-miscible solvent like DMSO or DMF.
-
Prepare the Peptide-PEG-Amine conjugate in the reaction buffer.
-
-
Reaction: Add the dissolved NHS-ester (typically in a 3-10 fold molar excess) to the conjugate solution.
-
Incubation: Let the reaction proceed for 2-4 hours at room temperature.
-
Quenching: (Optional) Add a small amount of an amine-containing buffer (e.g., Tris or glycine) to quench any unreacted NHS-ester.
-
Final Purification: Purify the final tripartite conjugate using an appropriate chromatography method (e.g., SEC or RP-HPLC) to remove excess reagents.
-
Final Characterization: Analyze the final product for identity, purity, and integrity using methods such as LC-MS and HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mal-PEG5-amine, 2170654-73-4 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols: Mal-PEG5-C2-NH2 Hydrochloride for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, offering the ability to target and eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, PROTACs hijack the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5]
The linker component is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex.[3] Mal-PEG5-C2-NH2 hydrochloride is a versatile, PEG-based PROTAC linker that provides a desirable balance of hydrophilicity and length.[6][7][8] The maleimide (B117702) group allows for covalent attachment to cysteine residues, while the terminal amine enables conjugation to various functional groups on the E3 ligase ligand or the POI ligand through amide bond formation. The PEG5 (pentaethylene glycol) unit enhances solubility and provides spatial flexibility for optimal ternary complex formation.[8][9]
These application notes provide detailed protocols and workflows for the synthesis and evaluation of PROTACs utilizing the this compound linker.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H37ClN2O7 |
| Molecular Weight | 485.0 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and water |
| Purity | ≥95% |
| Storage | Store at -20°C, protect from moisture |
Table 2: Representative PROTAC Performance Metrics
This table provides a template for summarizing the key in vitro degradation parameters for a newly synthesized PROTAC.
| PROTAC ID | Target Protein | E3 Ligase | DC50 (nM)¹ | Dmax (%)² |
| PROTAC-X | Example: Kinase Y | CRBN | 50 | 95 |
| PROTAC-Y | Example: Bromodomain Z | VHL | 25 | 90 |
¹DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.[10] ²Dmax : The maximum percentage of target protein degradation achieved.[10]
Table 3: Binding Affinity of PROTAC Components
This table outlines the binding affinities of the individual components of the PROTAC to their respective targets, which is crucial for understanding the formation of the ternary complex.
| Component | Target | Binding Affinity (Kd, nM) |
| POI Ligand | Protein of Interest | 100 |
| E3 Ligase Ligand | E3 Ligase (e.g., CRBN, VHL) | 200 |
| PROTAC-X | Protein of Interest | 150 |
| PROTAC-X | E3 Ligase | 250 |
Signaling and Experimental Workflow Diagrams
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC development.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the synthesis of a PROTAC by forming an amide bond between the amine group of Mal-PEG5-C2-NH2 and a carboxylic acid on a POI ligand.
Materials:
-
POI ligand with a carboxylic acid functional group (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the POI ligand-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.[11]
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[11]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography to yield the POI-linker intermediate.
-
The resulting intermediate can then be conjugated to the E3 ligase ligand.
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[10]
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Appropriate cell culture medium and plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a range of concentrations of your PROTAC (and a vehicle control) for a predetermined time (e.g., 24 hours).[10]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer.[10]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for each sample.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Analysis: Quantify the band intensities using software such as ImageJ. Normalize the target protein band intensity to the loading control for each sample to determine the percentage of protein degradation.[10]
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of the synthesized PROTAC.
Materials:
-
Cultured cells
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
This compound is a valuable tool for the synthesis of PROTACs, offering a flexible and hydrophilic linker that can be readily incorporated into diverse PROTAC designs. The protocols and data presentation guidelines provided in these application notes offer a comprehensive framework for researchers to synthesize, evaluate, and optimize novel protein degraders for therapeutic development and chemical biology research. Successful PROTAC development relies on a systematic approach, from rational design and synthesis to rigorous biological evaluation.[12]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using Mal-PEG5-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the use of Mal-PEG5-C2-NH2 , a heterobifunctional linker, in the development of ADCs.
The Mal-PEG5-C2-NH2 linker features a maleimide (B117702) group for covalent attachment to thiol groups on the antibody, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and improve pharmacokinetics, and a primary amine for conjugation to a cytotoxic drug.[1] The PEG spacer helps to mitigate aggregation often associated with hydrophobic payloads and can prolong the circulation half-life of the ADC.[2][3] This linker is designed for cysteine-based conjugation, where the interchain disulfide bonds of the antibody are partially or fully reduced to expose reactive thiol groups.
These notes will guide researchers through the essential steps of ADC development with Mal-PEG5-C2-NH2, from drug-linker synthesis to in vitro and in vivo evaluation, with a focus on a HER2-targeted ADC carrying the potent anti-mitotic agent, monomethyl auristatin E (MMAE).
Key Features of Mal-PEG5-C2-NH2 in ADC Development
-
Site-Specific Conjugation: The maleimide group reacts specifically with free thiol groups, enabling controlled conjugation to cysteine residues on the antibody.[4]
-
Enhanced Solubility and Stability: The hydrophilic 5-unit PEG spacer improves the solubility of the ADC, particularly with hydrophobic payloads, and can reduce aggregation.[5][6]
-
Improved Pharmacokinetics: The PEG moiety can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life and increased tumor accumulation.[7][8]
-
Versatile Drug Attachment: The terminal primary amine allows for the conjugation of a wide range of cytotoxic payloads that have a corresponding reactive group (e.g., a carboxylic acid activated as an NHS ester).
Experimental Protocols
Protocol 1: Preparation of Drug-Linker Complex (MMAE-PEG5-C2-Mal)
This protocol describes the conjugation of the cytotoxic drug MMAE, which contains a carboxylic acid, to the amine group of the Mal-PEG5-C2-NH2 linker via an activated N-hydroxysuccinimide (NHS) ester.
Materials:
-
Mal-PEG5-C2-NH2
-
MMAE (Monomethyl Auristatin E)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for deprotection if a Boc-protected amine version of the linker is used.
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring
-
Silica gel for column chromatography purification
Procedure:
-
Activation of MMAE:
-
Dissolve MMAE (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution at 0°C.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the formation of the MMAE-NHS ester by TLC or HPLC.
-
-
Conjugation to the Linker:
-
In a separate vessel, dissolve Mal-PEG5-C2-NH2 (1 equivalent) in anhydrous DMF.
-
Add the activated MMAE-NHS ester solution to the linker solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction for the formation of the MMAE-PEG5-C2-Mal conjugate by TLC or HPLC.
-
-
Purification:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Purify the crude product by preparative HPLC to obtain the final drug-linker complex.
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
-
Protocol 2: Antibody Reduction and Conjugation
This protocol details the reduction of interchain disulfide bonds in a monoclonal antibody (e.g., Trastuzumab) and subsequent conjugation with the prepared MMAE-PEG5-C2-Mal drug-linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[9]
-
MMAE-PEG5-C2-Mal drug-linker complex dissolved in an organic solvent like DMSO.
-
Conjugation buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2-7.5.
-
Quenching reagent: N-acetylcysteine or cysteine.
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a 10-fold molar excess of TCEP.[]
-
Incubate at 37°C for 30-60 minutes to reduce the disulfide bonds. The incubation time can be optimized to achieve the desired number of free thiols.
-
Remove the excess TCEP using a desalting column or buffer exchange into the conjugation buffer.
-
-
Conjugation Reaction:
-
Immediately after reduction and buffer exchange, add the MMAE-PEG5-C2-Mal solution to the reduced antibody. A molar excess of the drug-linker (e.g., 5-10 fold over the available thiol groups) is typically used.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.[11]
-
-
Quenching:
-
Add a 20-fold molar excess of N-acetylcysteine over the drug-linker to quench any unreacted maleimide groups.
-
Incubate for an additional 20 minutes.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC or TFF.
-
The purified ADC should be buffer exchanged into a formulation buffer suitable for storage (e.g., PBS with 5% trehalose).
-
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Method: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly used methods.[12][13]
-
Procedure (HIC):
-
Inject the purified ADC onto a HIC column.
-
Use a decreasing salt gradient to elute the different drug-loaded species.
-
The peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4, DAR6, DAR8) are separated based on their hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of each species.[14]
-
2. Purity and Aggregation Analysis:
-
Method: Size Exclusion Chromatography (SEC).
-
Procedure:
-
Inject the purified ADC onto an SEC column.
-
Monitor the elution profile at 280 nm.
-
A single major peak corresponding to the monomeric ADC should be observed. The presence of earlier eluting peaks indicates aggregation.
-
3. In Vitro Cytotoxicity Assay:
-
Cell Lines: HER2-positive cancer cell lines (e.g., BT-474, SK-BR-3, NCI-N87) and a HER2-negative control cell line (e.g., MDA-MB-231).[15][16]
-
Method: MTT or other cell viability assays.[2]
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a non-targeted control ADC, and the free drug (MMAE).
-
Incubate for 72-96 hours.
-
Measure cell viability using an MTT assay.
-
Calculate the IC50 (the concentration of the drug that inhibits 50% of cell growth) for each treatment.[17]
-
4. In Vivo Efficacy Study:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) bearing xenografts of a HER2-positive cancer cell line (e.g., BT-474 or NCI-N87).[15]
-
Procedure:
-
Inject tumor cells subcutaneously into the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the ADC, a vehicle control, and a non-targeted control ADC intravenously at a specified dose and schedule (e.g., once a week for three weeks).[15]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Presentation
The following tables present hypothetical but representative data for a HER2-targeted ADC constructed with the Mal-PEG5-C2-NH2 linker and MMAE payload.
Table 1: Characterization of HER2-ADC-MMAE
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |
| Monomer Purity | >98% | SEC-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity of HER2-ADC-MMAE
| Cell Line | HER2 Expression | IC50 (ng/mL) of HER2-ADC-MMAE | IC50 (ng/mL) of Non-targeted ADC | IC50 (nM) of Free MMAE |
| BT-474 | High | 15.2 | >1000 | 0.5 |
| SK-BR-3 | High | 25.8 | >1000 | 0.6 |
| NCI-N87 | High | 18.5 | >1000 | 0.4 |
| MDA-MB-231 | Negative | >1000 | >1000 | 0.8 |
Table 3: In Vivo Efficacy of HER2-ADC-MMAE in a BT-474 Xenograft Model
| Treatment Group (Dose) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | 0 |
| Non-targeted ADC (3 mg/kg) | 1450 ± 220 | 3.3 |
| HER2-ADC-MMAE (1 mg/kg) | 600 ± 150 | 60 |
| HER2-ADC-MMAE (3 mg/kg) | 150 ± 50 | 90 |
Visualizations
Caption: Experimental workflow for ADC development.
Caption: ADC internalization and mechanism of action.
Caption: Simplified HER2 signaling pathway targeted by ADCs.
References
- 1. Antibody Mal-C5-VA-PAB-MMAE Conjugation Kit, 3 vial | BroadPharm [broadpharm.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latest Technologies for Antibody-Drug Conjugate (ADC) Analysis: Measure DAR, Aggregates, and Particle Size Accurately! | Malvern Panalytical [malvernpanalytical.com]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Cytotoxicity of breast cancer cells overexpressing HER2/neu by 213Bi-Herceptin radioimmunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Syngeneic mouse model of human HER2+ metastatic breast cancer for the evaluation of trastuzumab emtansine combined with oncolytic rhabdovirus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation with Mal-PEG5-C2-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG5-C2-NH2 hydrochloride is a heterobifunctional linker that is instrumental in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)[1][2][3][4]. This linker features a maleimide (B117702) group at one end and a primary amine at the other, connected by a 5-unit polyethylene (B3416737) glycol (PEG) chain. The maleimide moiety allows for the specific and efficient conjugation to sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, through a Michael addition reaction[5][6]. This reaction is highly selective for thiols within a pH range of 6.5 to 7.5, forming a stable thioether bond[5][7]. The terminal primary amine provides a versatile handle for subsequent modification, enabling the attachment of a wide array of molecules, including cytotoxic drugs, imaging agents, or other biomolecules. The integrated PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate[8].
These application notes provide detailed protocols for a two-step bioconjugation strategy utilizing this compound. The first protocol outlines the conjugation of the maleimide group to a thiol-containing protein. The second protocol details the subsequent modification of the terminal amine group with a carboxyl-containing molecule using carbodiimide (B86325) chemistry.
Chemical Structure and Reaction Scheme
Caption: Two-step bioconjugation with Mal-PEG5-C2-NH2.
Data Presentation
Table 1: Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Conditions | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Above pH 7.5, reaction with amines can occur and maleimide hydrolysis increases. Below pH 6.5, the reaction rate is significantly reduced.[1][7] |
| Temperature | 4°C to Room Temperature (20-25°C) | 4°C for sensitive proteins (overnight reaction). Room temperature for faster kinetics (1-4 hours).[1] |
| Buffer | Phosphate, HEPES, Borate buffers | Amine-free and thiol-free buffers are essential to avoid side reactions. Degassing the buffer is recommended to prevent thiol oxidation.[5][6] |
| Linker:Protein Molar Ratio | 5:1 to 20:1 | This should be optimized for each specific protein and desired degree of labeling.[5][9] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[5] |
| Reducing Agent (optional) | TCEP (10-100 fold molar excess) | To reduce disulfide bonds and free up cysteine thiols. TCEP does not need to be removed before adding the maleimide linker.[5][6] |
Table 2: Conjugation Efficiency and Stability
| Parameter | Value | Conditions |
| Conjugation Efficiency (Peptide) | 84 ± 4% | 2:1 maleimide to thiol molar ratio, 30 min at room temperature in 10 mM HEPES pH 7.0.[8][10] |
| Conjugation Efficiency (Nanobody) | 58 ± 12% | 5:1 maleimide to protein molar ratio, 2 hours at room temperature in PBS pH 7.4.[8][10] |
| Thioether Bond Stability | Stable | The thioether bond is generally stable. However, retro-Michael addition can occur in the presence of high concentrations of other thiols (e.g., glutathione (B108866) in the intracellular environment).[7] |
| Maleimide Stability in Storage | ~10% decrease in reactivity | Storage of maleimide-functionalized nanoparticles at 4°C for 7 days.[10] |
| Maleimide Stability in Storage | ~40% decrease in reactivity | Storage of maleimide-functionalized nanoparticles at 20°C for 7 days.[10] |
Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation
This protocol describes the conjugation of this compound to a thiol-containing protein.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 100 mM HEPES buffer, pH 7.0-7.5. Buffer must be free of primary amines and thiols.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) hydrochloride
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Protein Preparation:
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[5]
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the Mal-PEG5-C2-NH2 stock solution to the protein solution. Add the linker solution dropwise while gently stirring.[1]
-
Flush the reaction vial with an inert gas, seal, and incubate at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing and protected from light.[5][11]
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration. The purification method will depend on the scale of the reaction and the properties of the protein.
-
Protocol 2: Amine Coupling with a Carboxyl-Containing Molecule
This protocol describes the conjugation of a molecule containing a carboxylic acid to the primary amine of the protein-PEG-amine conjugate from Protocol 1.
Materials:
-
Protein-PEG-amine conjugate from Protocol 1
-
Carboxyl-containing molecule (e.g., drug, fluorophore)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous DMF or DMSO
-
Purification column
Procedure:
-
Preparation of Protein-PEG-Amine:
-
Buffer exchange the purified protein-PEG-amine conjugate into Coupling Buffer.
-
-
Activation of Carboxylic Acid (performed separately and added to the protein-PEG-amine):
-
Dissolve the carboxyl-containing molecule in anhydrous DMF or DMSO.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) over the carboxyl-containing molecule.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated carboxyl-containing molecule (NHS ester) solution to the protein-PEG-amine solution. A 10 to 20-fold molar excess of the NHS ester over the protein is a good starting point.[12]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
-
Mandatory Visualization
Caption: Experimental workflow for ADC synthesis.
Caption: Signaling Pathway Analogy - PROTAC Action.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. contractpharma.com [contractpharma.com]
- 5. neb.com [neb.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Thiol-Maleimide Reaction using Mal-PEG5-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the conjugation of thiol-containing molecules with Mal-PEG5-C2-NH2 via the thiol-maleimide reaction. This process is a cornerstone of bioconjugation, enabling the precise linking of molecules for applications ranging from antibody-drug conjugates (ADCs) to protein labeling and surface functionalization.[1][2]
Introduction to Thiol-Maleimide Chemistry
The reaction between a maleimide (B117702) and a thiol group is a highly efficient and specific Michael addition reaction that forms a stable covalent thioether bond.[1][2][3] This "click chemistry" reaction is favored in bioconjugation due to its rapid kinetics and high selectivity for cysteine residues in proteins and peptides under mild, physiological conditions.[1][2][3][4] The reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing competing reactions with amines.[1][3]
The Mal-PEG5-C2-NH2 linker is a heterobifunctional reagent featuring a thiol-reactive maleimide group and a primary amine. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce immunogenicity of the resulting conjugate. The terminal amine allows for subsequent conjugation to other molecules with amine-reactive groups (e.g., NHS esters, carboxyl groups).[5]
Key Reaction Parameters and Optimization
Successful conjugation using Mal-PEG5-C2-NH2 hinges on the careful control of several experimental parameters.
pH Control
The pH of the reaction buffer is critical for the selectivity and rate of the thiol-maleimide reaction.
-
Below pH 6.5: The reaction rate decreases as the thiol group becomes protonated.
-
Above pH 7.5: The maleimide group can react with primary amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity.[3] Additionally, the maleimide ring is more susceptible to hydrolysis at higher pH, rendering it inactive.[3]
Buffer Selection
Choose a buffer that does not contain thiols or primary amines.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, Tris buffers are suitable.[6]
-
Buffers to Avoid: Buffers containing dithiothreitol (B142953) (DTT) or other reducing agents will compete with the target thiol. Buffers with high concentrations of primary amines (e.g., Tris at higher pH) can also interfere.
Molar Ratio of Reactants
The ratio of Mal-PEG5-C2-NH2 to the thiol-containing molecule should be optimized to achieve the desired degree of labeling.
-
General Guideline: A 10 to 20-fold molar excess of the maleimide reagent is often used to ensure efficient conjugation.
-
Optimization: It is recommended to perform trial reactions with varying molar ratios to determine the optimal condition for a specific application.
Temperature and Reaction Time
The reaction is typically rapid and can be performed under mild temperature conditions.
-
Temperature: Room temperature (20-25°C) or 4°C.
-
Reaction Time: Typically 1 to 4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
Data Summary: Thiol-Maleimide Reaction Conditions
| Parameter | Recommended Condition | Rationale & Considerations |
| pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes side reactions with amines and maleimide hydrolysis.[1][3] |
| Buffer System | Phosphate (PBS), HEPES, Tris (10-100 mM) | Must be free of thiols.[6] Degassing the buffer is recommended to prevent thiol oxidation. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | Drives the reaction to completion. Should be optimized for the specific molecule. |
| Temperature | Room Temperature (2-4 hours) or 4°C (overnight) | Milder conditions can be used for sensitive biomolecules. |
| Solvent for Maleimide Stock | Anhydrous DMSO or DMF | Maleimides are susceptible to hydrolysis in aqueous solutions; stock solutions should be prepared fresh.[3] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating Mal-PEG5-C2-NH2 to a Thiol-Containing Protein
This protocol provides a general guideline for the conjugation of Mal-PEG5-C2-NH2 to a protein containing free cysteine residues.
Materials:
-
Thiol-containing protein
-
Mal-PEG5-C2-NH2
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Reagent (optional): e.g., L-cysteine, 2-mercaptoethanol (B42355)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the thiol-containing protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Note: If DTT is used, it must be removed by dialysis or desalting prior to adding the maleimide reagent.[6]
-
-
Prepare the Mal-PEG5-C2-NH2 Stock Solution:
-
Immediately before use, dissolve Mal-PEG5-C2-NH2 in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the Mal-PEG5-C2-NH2 stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, a small molecule thiol such as L-cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.
-
-
Purify the Conjugate:
-
Remove excess, unreacted Mal-PEG5-C2-NH2 and quenching reagent by size-exclusion chromatography, dialysis, or another suitable purification method.
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy (if the PEG linker contains a chromophore) or mass spectrometry.
-
Protocol 2: Conjugation of Mal-PEG5-C2-NH2 to a Cysteine-Containing Peptide
This protocol outlines the steps for conjugating Mal-PEG5-C2-NH2 to a peptide with a cysteine residue.
Materials:
-
Cysteine-containing peptide
-
Mal-PEG5-C2-NH2
-
Conjugation Buffer: 50 mM Phosphate buffer, pH 6.0-7.0, containing 1 mM EDTA, degassed[7][8]
-
Anhydrous DMSO or DMF
-
HPLC system for purification and analysis
Procedure:
-
Prepare the Peptide Solution:
-
Dissolve the cysteine-containing peptide in the degassed conjugation buffer.
-
-
Prepare the Mal-PEG5-C2-NH2 Stock Solution:
-
Prepare a fresh 10 mM stock solution of Mal-PEG5-C2-NH2 in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 1.1 to 1.5 molar equivalent of the Mal-PEG5-C2-NH2 stock solution to the peptide solution.
-
Stir the reaction at room temperature and monitor its progress by analytical HPLC. The reaction is typically complete within 1-2 hours.
-
-
Purify the Conjugate:
-
Purify the peptide-PEG conjugate by preparative reverse-phase HPLC.
-
-
Characterize the Conjugate:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Stability and Side Reactions
While the thioether bond formed is generally stable, there are potential stability issues and side reactions to be aware of.
-
Hydrolysis of the Maleimide Ring: The maleimide group can undergo hydrolysis, especially at pH values above 7.5, which renders it unreactive towards thiols.[3] Therefore, aqueous solutions of maleimide-containing reagents should be prepared immediately before use.[3]
-
Retro-Michael Reaction: The thioether bond can undergo a retro-Michael reaction, leading to dissociation of the conjugate. This is more likely to occur in the presence of other thiols.[9]
-
Ring Opening of the Succinimide (B58015) Thioether: The succinimide ring of the conjugate can be hydrolyzed to a more stable, ring-opened form.[10] This can be advantageous as the ring-opened product is less susceptible to the retro-Michael reaction.[9][10]
-
Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[2]
Visualizing the Workflow and Chemistry
To aid in the understanding of the thiol-maleimide conjugation process, the following diagrams illustrate the key steps and reactions.
Caption: Mechanism of the thiol-maleimide reaction.
Caption: General experimental workflow for thiol-maleimide conjugation.
Caption: Potential side reactions in thiol-maleimide chemistry.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. bachem.com [bachem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Mal-NH-PEG2-NH2 | Biopharma PEG [biochempeg.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Analysis of the Solvent Accessibility of Cysteine Residues on Maize rayado fino virus Virus-like Particles Produced in Nicotiana benthamiana Plants and Cross-linking of Peptides to VLPs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for EDC/NHS Coupling with Mal-PEG5-C2-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbodiimide chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog sulfo-NHS, is a cornerstone of bioconjugation. This method facilitates the formation of stable amide bonds between a carboxyl group (-COOH) and a primary amine (-NH2). The Mal-PEG5-C2-NH2 hydrochloride is a heterobifunctional linker featuring a primary amine at one end of a polyethylene (B3416737) glycol (PEG) spacer and a maleimide (B117702) group at the other.[1][2] The primary amine allows for its covalent attachment to carboxyl-rich molecules or surfaces via the EDC/NHS reaction.[1] This initial conjugation step positions the maleimide group for subsequent, highly specific reactions with thiol (-SH) groups, commonly found in cysteine residues of proteins and peptides.[1][]
The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces immunogenicity, and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[4][5] This makes the EDC/NHS coupling of Mal-PEG5-C2-NH2 a versatile strategy in drug delivery, the development of antibody-drug conjugates (ADCs), surface functionalization of nanoparticles, and the creation of proteolysis targeting chimeras (PROTACs).[1][][4][6]
Chemical Reaction Pathway
The EDC/NHS coupling reaction is a two-step process designed to maximize efficiency and stability.[7] First, EDC activates a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[8][9] To prevent rapid hydrolysis of this intermediate in an aqueous environment, NHS is added to convert it into a more stable, amine-reactive NHS ester.[8][9] This semi-stable intermediate then readily reacts with the primary amine of the Mal-PEG5-C2-NH2 linker to form a stable amide bond, releasing NHS.[10]
Caption: EDC/NHS two-step reaction mechanism.
Quantitative Data Summary
Successful conjugation depends on several key parameters, primarily pH, and the molar ratio of reagents. The optimal conditions for the two main steps of the reaction differ, making a two-step protocol highly recommended.[11]
| Parameter | Activation Step (Carboxyl Activation) | Coupling Step (Amine Reaction) | Rationale |
| Optimal pH Range | 4.5 – 6.0[11] | 7.0 – 8.5[11] | EDC activation is most efficient in a slightly acidic environment, while the reaction of the NHS ester with a primary amine is favored at neutral to slightly basic pH.[9] |
| Recommended Buffers | MES (2-(N-morpholino)ethanesulfonic acid) | PBS (Phosphate-Buffered Saline), Borate buffer, Bicarbonate buffer[4][11] | Buffers must be free of extraneous primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) to avoid competing reactions. |
| Molar Ratio (Reagent:Carboxyl) | EDC: 2-10 fold excess[11] NHS: 2-5 fold excess[11] | - | A molar excess of EDC and NHS is used to drive the activation reaction to completion. The exact ratio may require optimization.[11] |
| Incubation Time | 15 – 30 minutes[7] | 1-2 hours at room temperature or overnight at 4°C[7][11] | Activation is rapid. The coupling reaction time can be adjusted based on the reactivity of the amine. |
| Temperature | Room Temperature | Room Temperature or 4°C | Reactions are typically performed at room temperature, but lower temperatures can be used to enhance stability for overnight reactions.[7] |
Experimental Protocols
This section provides a detailed protocol for the covalent conjugation of this compound to a carboxyl-containing protein. This is a general two-step procedure that should be optimized for each specific application.
Materials and Reagents
-
Protein-COOH: Protein or molecule with available carboxyl groups (e.g., antibody, enzyme).
-
This compound: (Store desiccated at -20°C).[11]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (Store desiccated at -20°C).[11]
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS: (Store desiccated at -20°C).[11]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5.[8]
-
Desalting Columns: (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and purification.[8]
Protocol: Two-Step Conjugation
Step 1: Activation of Carboxyl Groups
-
Preparation: Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent condensation.[8][11]
-
Protein Solution: Prepare a solution of the carboxyl-containing protein (e.g., 1-2 mg/mL) in ice-cold Activation Buffer.[8]
-
Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer. Do not store solutions as EDC is highly susceptible to hydrolysis.[7]
-
Activation: Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the protein solution. A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[7]
Step 2: Coupling of Mal-PEG5-C2-NH2
-
Removal of Excess Reagents: Immediately following activation, remove excess and hydrolyzed EDC and NHS using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent polymerization of the protein and to adjust the pH for the coupling reaction.
-
Linker Preparation: Prepare a solution of this compound in Coupling Buffer. The molar ratio of linker to protein should be optimized, but a 10- to 50-fold molar excess is a common starting point.
-
Coupling Reaction: Add the Mal-PEG5-C2-NH2 solution to the activated protein solution.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[7][11]
-
Quenching (Optional): To deactivate any remaining active NHS esters, add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes.[8]
-
Purification: Remove excess, unreacted Mal-PEG5-C2-NH2 and reaction byproducts by dialysis, size-exclusion chromatography, or using another desalting column.
-
Storage: Store the final conjugate in an appropriate buffer, often containing a cryoprotectant like glycerol (B35011) if storing at -20°C or -80°C.
Caption: Experimental workflow for two-step conjugation.
Troubleshooting and Optimization
-
Low Coupling Efficiency:
-
pH: Ensure the pH for both activation and coupling steps is within the optimal ranges.[11]
-
Reagent Activity: Use fresh EDC and NHS solutions. Both reagents are moisture-sensitive and lose activity over time.[11]
-
Buffer Composition: Verify that buffers do not contain competing amine or carboxyl groups.
-
Molar Ratios: Increase the molar excess of EDC/NHS and/or the Mal-PEG5-C2-NH2 linker.[11]
-
-
Precipitation/Aggregation:
-
Characterization:
-
Successful conjugation can be confirmed using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (for precise mass determination), or functional assays to ensure the biological activity of the protein and the reactivity of the terminal maleimide group are retained.
-
References
- 1. Maleimide Peg Amine, Mal-PEG-amine | AxisPharm [axispharm.com]
- 2. Mal-PEG-NH2, Maleimide PEG Amine - Biopharma PEG [biochempeg.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. precisepeg.com [precisepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide-Protein Conjugation using Mal-PEG5-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides to proteins is a powerful technique in drug development, diagnostics, and proteomics research. This process can enhance the therapeutic properties of proteins, such as extending their plasma half-life, improving stability, and reducing immunogenicity.[1][2][3][4][] The use of a heterobifunctional linker, such as Maleimide-PEG5-C2-NH2, facilitates a specific and efficient covalent linkage between a peptide and a protein.
This document provides detailed application notes and protocols for the conjugation of a thiol-containing peptide to a protein utilizing the Mal-PEG5-C2-NH2 linker. The maleimide (B117702) group on the linker reacts specifically with a sulfhydryl (thiol) group, typically from a cysteine residue on the peptide, while the amine group can be subsequently used for further modifications if required.[6][][8] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.[1][]
Principle of the Reaction
The core of this conjugation strategy is the Michael addition reaction between the maleimide group of the linker and a thiol group from a cysteine residue on the peptide.[6][8] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5, forming a stable thioether bond.[6][8] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[6]
Caption: Chemical conjugation pathway of a thiol-containing peptide to a protein via a Mal-PEG5-C2-NH2 linker.
Materials and Reagents
| Material/Reagent | Supplier | Purpose |
| Thiol-containing Peptide | Custom Synthesis | The peptide to be conjugated. |
| Protein | Various | The target protein for conjugation. |
| Mal-PEG5-C2-NH2 | e.g., BroadPharm, MedchemExpress | Heterobifunctional linker. |
| Phosphate Buffered Saline (PBS), pH 7.2 | Standard Lab Supplier | Reaction and storage buffer. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Standard Lab Supplier | Reducing agent for disulfide bonds.[9] |
| N,N-Dimethylformamide (DMF) | Standard Lab Supplier | Solvent for dissolving the linker and peptide.[9][10] |
| Desalting Columns (e.g., PD-10) | Standard Lab Supplier | Purification of the conjugate.[10] |
| Size-Exclusion Chromatography (SEC) Column | Various | High-resolution purification.[11] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) System | Various | Analysis and purification.[12][13] |
| Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) | Various | Characterization of the conjugate.[11] |
| SDS-PAGE reagents and equipment | Standard Lab Supplier | Analysis of the conjugate.[11] |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Peptide Solution:
-
If the peptide is not readily soluble in aqueous buffers, dissolve it in a minimal amount of DMF.[10]
-
Prepare a stock solution of the thiol-containing peptide in a degassed buffer (e.g., PBS, pH 7.0-7.5) to the desired concentration (e.g., 1-10 mg/mL).[9] Degassing the buffer by bubbling with an inert gas like nitrogen or argon is crucial to prevent oxidation of the thiol group.[9]
-
If the peptide has internal disulfide bonds, it must be reduced to generate a free thiol. Add a 10-100 fold molar excess of TCEP to the peptide solution and incubate for 20-60 minutes at room temperature.[9] TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a thiol group that could compete in the maleimide reaction.
-
-
Protein Solution:
-
Dissolve the protein in a degassed conjugation buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[9]
-
Ensure the buffer does not contain any primary amines (like Tris) if a subsequent amine-reactive conjugation is planned.
-
-
Linker Solution:
-
Immediately before use, dissolve the Mal-PEG5-C2-NH2 linker in DMF or DMSO to a high concentration (e.g., 10-20 mg/mL).[9]
-
Protocol 2: Conjugation of Peptide to Protein
This protocol assumes the protein has an available cysteine for conjugation. If not, the peptide should contain the thiol group.
Caption: Experimental workflow for peptide-protein conjugation.
-
Reaction Setup:
-
In a suitable reaction vessel, add the prepared protein solution.
-
Slowly add the Mal-PEG5-C2-NH2 linker solution to the protein solution while gently mixing. A 5-20 fold molar excess of the linker over the protein is a good starting point to ensure efficient labeling of the protein's thiol groups.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[9]
-
-
Peptide Addition:
-
After the initial incubation, add the prepared thiol-containing peptide solution to the protein-linker mixture.
-
The molar ratio of peptide to protein can be varied depending on the desired degree of labeling. A 1.5 to 5-fold molar excess of peptide over the activated protein is recommended.
-
-
Conjugation Reaction:
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C under gentle agitation. The reaction progress can be monitored by RP-HPLC.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture to a final concentration of 10-50 mM. Incubate for an additional 30 minutes.
-
Protocol 3: Purification of the Peptide-Protein Conjugate
Purification is critical to remove unreacted peptide, linker, and protein.[13][14]
-
Initial Cleanup (Desalting):
-
To remove excess linker and quenching reagents, pass the reaction mixture through a desalting column (e.g., PD-10) equilibrated with a suitable buffer (e.g., PBS).[14]
-
-
High-Resolution Purification:
-
For higher purity, size-exclusion chromatography (SEC) is the recommended method to separate the larger peptide-protein conjugate from the smaller, unconjugated protein and peptide.[11]
-
Alternatively, ion-exchange chromatography can be used if the conjugate has a significantly different isoelectric point compared to the starting materials.[11]
-
Protocol 4: Characterization of the Conjugate
-
SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE. The conjugate should show a band with a higher molecular weight compared to the unconjugated protein.
-
-
Mass Spectrometry:
-
Determine the precise molecular weight of the conjugate using MALDI-TOF or ESI-MS. This will confirm the successful conjugation and can help determine the number of peptides attached per protein.
-
-
RP-HPLC:
-
Reversed-phase HPLC can be used to assess the purity of the final conjugate. The conjugate will typically have a different retention time compared to the unconjugated protein and peptide.[12]
-
Data Presentation and Interpretation
| Analysis Technique | Expected Result for Successful Conjugation | Interpretation |
| SDS-PAGE | A new band appearing at a higher molecular weight than the unconjugated protein. | Confirms the increase in mass due to peptide conjugation. |
| Mass Spectrometry | A mass peak corresponding to the sum of the protein's mass and the mass of the (peptide + linker). Multiple peaks may indicate different degrees of labeling. | Provides definitive confirmation of conjugation and the stoichiometry of the reaction. |
| RP-HPLC | A new peak with a different retention time from the starting materials. | Assesses the purity of the final conjugate and can be used to quantify the reaction yield. |
| UV-Vis Spectroscopy | If the peptide or protein has a unique absorbance, changes in the spectrum can indicate conjugation. | A secondary method for confirming conjugation. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | - Thiol groups on the peptide are oxidized.- pH of the reaction buffer is not optimal.- Insufficient molar excess of linker or peptide. | - Ensure the use of degassed buffers and a reducing agent like TCEP.- Maintain the pH between 6.5 and 7.5.- Increase the molar ratio of the linker or peptide. |
| Protein Precipitation | - The conjugate is less soluble than the starting protein.- High concentration of organic solvent (DMF/DMSO). | - Perform the conjugation at a lower protein concentration.- Minimize the volume of organic solvent used to dissolve the linker. |
| Multiple Conjugate Species | - The protein has multiple reactive cysteine residues. | - Use site-directed mutagenesis to create a protein with a single reactive cysteine.- Optimize reaction conditions (lower linker concentration, shorter reaction time) to favor mono-conjugation. |
Applications in Drug Development
The PEGylation of peptides and proteins through linkers like Mal-PEG5-C2-NH2 offers significant pharmacological advantages:
-
Extended Half-Life: The increased hydrodynamic volume of the conjugate reduces renal clearance, prolonging its circulation time in the body.[1][]
-
Reduced Immunogenicity: The PEG chain can shield the protein from the host's immune system, reducing the risk of an immune response.[3][]
-
Improved Solubility and Stability: PEGylation can enhance the solubility of hydrophobic proteins and protect them from proteolytic degradation.[1][3][]
-
Targeted Drug Delivery: This conjugation chemistry is fundamental in the creation of antibody-drug conjugates (ADCs), where a cytotoxic drug (as a peptide or small molecule) is attached to an antibody for targeted delivery to cancer cells.[][8]
References
- 1. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 6. vectorlabs.com [vectorlabs.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. americanpeptidesociety.org [americanpeptidesociety.org]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Surface Modification of Nanoparticles using Mal-PEG5-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and other nanomedical applications. Functionalization with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to improve the in vivo performance of nanoparticles. PEGylation can enhance nanoparticle stability, reduce non-specific protein adsorption, and prolong circulation time.[1][2] The heterobifunctional linker, Mal-PEG5-C2-NH2, offers a versatile platform for the covalent attachment of targeting ligands or therapeutic molecules to the nanoparticle surface.
Mal-PEG5-C2-NH2 is a PEG-based linker containing a terminal maleimide (B117702) group and an amine group, separated by a five-unit polyethylene glycol chain and a two-carbon spacer.[3] This structure allows for a two-step conjugation strategy. The primary amine (NH2) can be readily coupled to nanoparticles displaying carboxyl groups on their surface through stable amide bond formation, often facilitated by carbodiimide (B86325) chemistry (EDC/NHS).[3][4] The terminal maleimide group can then specifically react with thiol (-SH) groups of biomolecules such as peptides, antibodies, or small molecule drugs, to form a stable thioether bond.[3][4] This targeted modification allows for precise control over the nanoparticle's surface chemistry, enabling the attachment of molecules that can direct the nanoparticle to specific cells or tissues.
Applications
The use of Mal-PEG5-C2-NH2 for nanoparticle surface modification is applicable to a wide range of nanoparticle types, including:
-
Polymeric Nanoparticles: Such as those made from poly(lactic-co-glycolic acid) (PLGA), which possess surface carboxyl groups.[5]
-
Lipid-Based Nanoparticles: Including liposomes and lipid nanoparticles (LNPs), where the linker can be conjugated to lipids with carboxyl headgroups.
-
Inorganic Nanoparticles: Such as iron oxide or gold nanoparticles that have been functionalized with carboxyl groups.
This modification strategy is central to the development of:
-
Targeted Drug Delivery Systems: By conjugating targeting ligands (e.g., peptides, antibodies) that recognize receptors overexpressed on diseased cells.
-
Advanced Diagnostics: Through the attachment of imaging agents or biosensors.
-
Theranostics: Combining therapeutic and diagnostic capabilities in a single nanoparticle platform.
Quantitative Data Summary
The following table summarizes typical characterization data for nanoparticles before and after surface modification with a Maleimide-PEG-Amine linker and subsequent conjugation of a targeting peptide. This data is based on an example of imatinib-loaded PLGA nanoparticles modified with Maleimide-PEG-NH2 and conjugated with the S2P peptide for targeting atherosclerotic plaques.[5]
| Parameter | Before Modification (PLGA-Imatinib NPs) | After Mal-PEG-NH2 Conjugation | After S2P Peptide Conjugation (Final NPs) |
| Size (nm) | Not specified | Not specified | 183 nm |
| Drug Loading Capacity (%) | Not specified | Not specified | 5.05% |
| Peptide Conjugation Efficiency (%) | N/A | N/A | 1.3% |
Note: This data is illustrative and results may vary depending on the nanoparticle system, linker, and ligand used.
Experimental Protocols
Protocol 1: Surface Modification of Carboxylated Nanoparticles with Mal-PEG5-C2-NH2
This protocol describes the covalent attachment of Mal-PEG5-C2-NH2 to nanoparticles that possess surface carboxyl groups.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA nanoparticles)
-
Mal-PEG5-C2-NH2 hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0-6.5
-
Reaction Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Centrifuge tubes
-
Rotator or orbital shaker
-
Deionized water
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Sonicate the suspension briefly to ensure homogeneity.
-
-
Activation of Nanoparticle Carboxyl Groups:
-
Prepare fresh stock solutions of EDC and sulfo-NHS in Activation Buffer at a concentration of 10 mg/mL.
-
Add EDC and sulfo-NHS to the nanoparticle suspension. The molar ratio of carboxyl groups on the nanoparticles to EDC and sulfo-NHS should be optimized, but a starting point of 1:10:10 can be used.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Conjugation of Mal-PEG5-C2-NH2:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add the Mal-PEG5-C2-NH2 solution to the activated nanoparticle suspension. The molar excess of the linker to the nanoparticle carboxyl groups should be optimized, with a starting point of 10-fold molar excess.
-
Adjust the pH of the reaction mixture to 7.2-7.4 by adding Reaction Buffer (PBS).
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted activated carboxyl groups by adding Quenching Buffer to a final concentration of 10-20 mM and incubating for 15 minutes.
-
Purify the Maleimide-PEG-functionalized nanoparticles from excess reagents by repeated centrifugation and resuspension in Reaction Buffer or by using dialysis or size-exclusion chromatography.
-
-
Characterization:
-
Characterize the resulting Maleimide-PEG-nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS).
-
Confirm the successful conjugation of the PEG linker using techniques such as Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 2: Conjugation of a Thiol-Containing Ligand to Maleimide-PEG-Nanoparticles
This protocol describes the attachment of a thiol-containing molecule (e.g., a peptide with a cysteine residue) to the maleimide-functionalized nanoparticles.
Materials:
-
Maleimide-PEG-Nanoparticles (from Protocol 1)
-
Thiol-containing ligand (e.g., peptide, antibody fragment)
-
Reaction Buffer: 1X Phosphate Buffered Saline (PBS), pH 6.5-7.5
-
Degassing equipment (optional, for sensitive thiols)
-
Centrifuge tubes
-
Rotator or orbital shaker
Procedure:
-
Ligand Preparation:
-
Dissolve the thiol-containing ligand in Reaction Buffer. If the ligand is sensitive to oxidation, the buffer should be degassed prior to use.
-
-
Conjugation Reaction:
-
Disperse the Maleimide-PEG-Nanoparticles in Reaction Buffer.
-
Add the thiol-containing ligand solution to the nanoparticle suspension. The molar ratio of the maleimide groups on the nanoparticles to the thiol groups of the ligand should be optimized, with a starting point of 1:1 to 1:5.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction is typically rapid.[4]
-
-
Purification:
-
Purify the final ligand-conjugated nanoparticles to remove any unreacted ligand using methods such as centrifugation, dialysis, or size-exclusion chromatography.
-
-
Characterization and Storage:
-
Characterize the final product for size, zeta potential, and ligand conjugation efficiency (e.g., using a protein quantification assay or HPLC).
-
Store the final conjugate at 4°C in a suitable buffer.
-
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Chemical reactions for nanoparticle surface modification.
Disclaimer: These protocols provide a general framework. Optimization of molar ratios, reaction times, and purification methods may be necessary for specific nanoparticle systems, the Mal-PEG5-C2-NH2 linker, and the chosen ligand. It is recommended to perform thorough characterization at each step to ensure successful conjugation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mal-PEG5-C2-NH2 Conjugation to Thiols
Welcome to the technical support center for optimizing your maleimide-thiol conjugation experiments. This guide provides in-depth answers to common questions, troubleshooting advice for specific issues you may encounter, and detailed protocols to ensure the successful conjugation of Mal-PEG5-C2-NH2 to thiol-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating Mal-PEG5-C2-NH2 to a thiol group?
The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3] This range provides the best balance between reaction efficiency and specificity. A pH of 7.0 is often cited as ideal, where the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][3]
Q2: Why is the pH so critical for the maleimide-thiol reaction?
The pH of the reaction buffer is the most critical parameter because it directly influences both the reactivity of the thiol group and the stability of the maleimide (B117702) ring.[3]
-
Below pH 6.5 , the reaction rate slows down significantly. This is because the thiol group (-SH) is mostly in its protonated state and is less nucleophilic than the thiolate anion (-S⁻), which is required for the reaction.[1][3]
-
Above pH 7.5 , two competing side reactions become prominent:
-
Maleimide Hydrolysis : The maleimide ring becomes increasingly susceptible to hydrolysis, opening up to form a non-reactive maleamic acid, which will not conjugate with thiols.[2][3][4]
-
Loss of Specificity : The maleimide group begins to react with primary amines, such as the side chain of lysine (B10760008) residues in proteins, leading to non-specific conjugation and a heterogeneous product.[1][2][3]
-
Q3: What are the primary side reactions to be aware of, and how can they be minimized?
The main side reactions are maleimide hydrolysis, reaction with primary amines, and thiazine (B8601807) rearrangement. Minimizing these is key to achieving a high yield of the desired conjugate.
-
Maleimide Hydrolysis : This is minimized by maintaining the pH between 6.5 and 7.5 and by preparing aqueous solutions of the maleimide reagent immediately before use.[1][2]
-
Reaction with Amines : Keeping the pH at or below 7.5 ensures the reaction is highly selective for thiols over amines.[2][3]
-
Thiazine Rearrangement : This side reaction can occur when conjugating to a peptide with an N-terminal cysteine, especially at neutral or basic pH.[5][6] To prevent this, perform the conjugation at a more acidic pH (e.g., pH < 6.5) to keep the N-terminal amine protonated and less nucleophilic, or if possible, avoid using peptides with an N-terminal cysteine.[1][6]
Q4: How stable is the final thioether bond formed after conjugation?
The thioether bond formed is generally stable.[5] However, the succinimidyl thioether linkage can undergo a retro-Michael reaction, making the conjugation reversible, especially in the presence of other thiols.[1][7] For applications requiring very high stability, the thiosuccinimide ring can be intentionally hydrolyzed by briefly incubating the conjugate at a higher pH (e.g., pH 9.0).[1] The resulting ring-opened product is much more stable and not susceptible to the reverse reaction.[1][8][9]
Data Presentation: pH Effects on Maleimide Conjugation
The following tables summarize the key quantitative effects of pH and other conditions on the maleimide-thiol reaction.
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
|---|---|---|---|
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[3] |
Table 2: Factors Affecting Maleimide Reagent Stability
| Condition | Effect on Maleimide Stability | Recommendation |
|---|---|---|
| Aqueous Solution (pH > 7.5) | Prone to rapid hydrolysis.[2] | Prepare solutions fresh in anhydrous solvent (DMSO, DMF) and add to buffer immediately before use.[1] |
| Aqueous Storage (pH 6.0-6.5) | Can be stored for short periods at 4°C with some loss of reactivity.[1] | For best results, avoid aqueous storage. |
| Long-Term Storage | Store the solid reagent at -20°C with a desiccant.[10] | Equilibrate vial to room temperature before opening to prevent moisture condensation.[10] |
| Storage of Functionalized Nanoparticles | 7 days at 4°C resulted in ~10% loss of reactivity; 7 days at 20°C resulted in ~40% loss.[1][11] | Store functionalized materials at low temperatures (4°C) for short periods. |
Visualizing the Chemistry and Workflow
The following diagrams illustrate the key processes involved in Mal-PEG5-C2-NH2 conjugation.
Caption: The Michael addition reaction between a thiol and a maleimide.
Caption: The critical influence of pH on the outcome of the conjugation reaction.
Troubleshooting Guide
Q: Why am I observing low or no conjugation efficiency?
A: This is a common issue that can often be traced back to one of three main causes: inactive reagents or suboptimal reaction conditions.
Caption: A step-by-step workflow to diagnose and solve low conjugation yield.
1. Assess Maleimide Reactivity:
-
Potential Cause: The maleimide ring may have hydrolyzed. This is especially likely if the Mal-PEG5-C2-NH2 was stored in an aqueous buffer or dissolved too long before use.[1]
-
Solution: Always dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF immediately before starting the conjugation.[1][12] Discard any unused reconstituted reagent and do not store it in solution.[10]
2. Verify Thiol Availability:
-
Potential Cause: Thiol groups on your molecule may have oxidized to form disulfide bonds (-S-S-), which are unreactive with maleimides.[1][12] This is often catalyzed by divalent metal ions.[1]
-
Solution:
-
Reduce Disulfides: Before conjugation, treat your protein or peptide with a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often preferred because it is effective over a wide pH range and does not need to be removed before adding the maleimide.[1][13] If using DTT, it is a strong reducing agent but must be removed (e.g., via a desalting column) before adding the maleimide, as it will compete for the reaction.[1][13]
-
Prevent Re-oxidation: Degas your buffers to remove dissolved oxygen and include a chelating agent like EDTA (1-5 mM) to sequester metal ions.[1]
-
3. Check Reaction Buffer and pH:
-
Potential Cause: The pH of your buffer may be outside the optimal 6.5-7.5 range.[3] Buffers containing primary amines (like Tris or glycine) can also compete with the intended reaction.[10][14]
-
Solution: Use a non-amine, non-thiol buffer such as phosphate-buffered saline (PBS) or HEPES.[12][14] Carefully prepare the buffer and verify the final pH with a calibrated meter before each experiment.[14]
Experimental Protocols
Protocol 1: Standard Conjugation of Mal-PEG5-C2-NH2 to a Thiol-Containing Protein
This protocol provides a general procedure. Molar ratios and incubation times should be optimized for your specific application.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2)
-
Mal-PEG5-C2-NH2
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2.[15] Degas the buffer before use.
-
(Optional) TCEP solution
-
(Optional) Quenching solution (e.g., 1 M cysteine or 2-mercaptoethanol)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the degassed Reaction Buffer at a concentration of 1-10 mg/mL.[12]
-
(Optional) Disulfide Reduction: If your protein contains disulfide bonds that need to be reduced, add TCEP to a 2-10 fold molar excess over the protein's disulfide bonds.[1] Incubate at room temperature for 30-60 minutes. The TCEP does not need to be removed.[1][13]
-
Maleimide Reagent Preparation: Immediately before use, dissolve Mal-PEG5-C2-NH2 in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the Mal-PEG5-C2-NH2 stock solution to the reduced protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[1][13] Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[1]
-
(Optional) Quenching: To stop the reaction, add a small molecule thiol like cysteine to react with any excess maleimide.[1]
-
Purification: Remove excess, unreacted Mal-PEG5-C2-NH2 and other small molecules by running the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[15]
-
Analysis: Characterize the final conjugate using appropriate methods such as HPLC, SDS-PAGE, or mass spectrometry to determine the conjugation efficiency.[3][16]
Protocol 2: pH Optimization Experiment
This experiment helps determine the ideal pH for your specific molecule.
Procedure:
-
Prepare several small batches of your Reaction Buffer, adjusting the pH of each to cover a range (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).
-
Set up parallel conjugation reactions, one at each pH, following the Standard Conjugation Protocol (steps 1-4). Ensure all other parameters (molar ratio, temperature, time, concentrations) are identical across all reactions.
-
After the incubation period, quench all reactions simultaneously.
-
Purify each sample using the same method.
-
Analyze the conjugation efficiency for each sample. The pH that yields the highest concentration of the desired conjugate with the least amount of side products is the optimal pH for your system.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. creativepegworks.com [creativepegworks.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of PROTACs Synthesized with Mal-PEG5-C2-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Proteolysis Targeting Chimeras (PROTACs) synthesized using the Mal-PEG5-C2-NH2 linker.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying PROTACs synthesized with a Mal-PEG5-C2-NH2 linker?
A1: The primary challenges stem from the hybrid nature of PROTACs, which combines the characteristics of small molecules and, due to the PEG linker, some properties of biologics. Specific challenges include:
-
Complex Crude Mixtures: The synthesis can result in a mixture of starting materials, reagents, byproducts, and the desired PROTAC, often with similar polarities, making separation difficult.
-
Maleimide (B117702) Reactivity: The maleimide group is susceptible to hydrolysis, especially at non-neutral pH, and can react with nucleophiles present in the crude mixture or on the chromatography stationary phase.
-
Poor Chromatic Behavior: PROTACs can exhibit poor peak shapes (tailing or broadening) in chromatography due to their size, flexibility, and potential for multiple interaction modes with the stationary phase.
-
Solubility Issues: The hydrophobicity of the warhead and E3 ligase ligand combined with the hydrophilicity of the PEG linker can lead to challenging solubility behavior in common purification solvents.
Q2: Which purification techniques are most suitable for PROTACs containing a Mal-PEG5-C2-NH2 linker?
A2: The most commonly employed and effective purification techniques are:
-
Flash Column Chromatography: An excellent initial purification step to remove major impurities and unreacted starting materials from the crude reaction mixture.
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The gold standard for achieving high purity of the final PROTAC product. It offers high resolution to separate closely related impurities.
Q3: How can I monitor the purity of my PROTAC during purification?
A3: The purity of your PROTAC can be monitored using the following analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid information on the presence of the desired product (by mass) and a preliminary assessment of purity.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Offers a more quantitative measure of purity by analyzing the peak area of the product relative to impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure of the purified PROTAC and can also provide an indication of purity.
Troubleshooting Guides
Flash Column Chromatography
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate solvent system (polarity too high or too low).- Co-elution of compounds with similar Rf values.- Column overloading. | - Perform thorough TLC analysis to optimize the solvent system. Aim for an Rf of 0.2-0.3 for the desired product.- Use a shallower gradient or isocratic elution with the optimized solvent system.- Reduce the amount of crude material loaded onto the column. |
| Product Tailing | - Interaction of polar groups on the PROTAC with acidic silanol (B1196071) groups on the silica (B1680970) gel.- The compound is an acid or a base. | - Add a small amount of a modifier to the eluent. For basic compounds, add ~0.1-1% triethylamine (B128534) or ammonia. For acidic compounds, add ~0.1-1% acetic acid or formic acid.- Use a different stationary phase, such as alumina (B75360) or C18-functionalized silica (reversed-phase flash chromatography). |
| No Product Eluting from the Column | - Product is too polar and is irreversibly adsorbed onto the silica gel.- Product is not soluble in the eluent. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol (B129727) in dichloromethane).- If the product is still not eluting, consider switching to reversed-phase chromatography.- Ensure the crude material is fully dissolved in the loading solvent before applying to the column. |
| Degradation of the Maleimide Group | - Presence of nucleophiles in the crude mixture or solvent.- Prolonged exposure to silica gel. | - Minimize the time the PROTAC is on the silica column.- Use a neutral solvent system where possible. |
Preparative Reversed-Phase HPLC (RP-HPLC)
| Issue | Possible Cause(s) | Solution(s) |
| Broad or Tailing Peaks | - Secondary interactions with the stationary phase (e.g., silanol interactions).- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column.- Add a modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid) to suppress silanol interactions and ensure consistent ionization of the PROTAC.- Reduce the sample load.- Optimize the mobile phase pH to improve peak shape. |
| Poor Resolution Between Product and Impurities | - Gradient is too steep.- Inappropriate organic modifier.- Column is not efficient. | - Use a shallower gradient to improve separation.- Try a different organic modifier (e.g., switch from acetonitrile (B52724) to methanol or vice versa).- Use a column with a smaller particle size or a longer column length. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Column not properly equilibrated.- Fluctuation in column temperature. | - Prepare fresh mobile phase for each run and ensure accurate composition.- Equilibrate the column with at least 10-20 column volumes of the initial mobile phase conditions before each injection.- Use a column oven to maintain a constant temperature. |
| Maleimide Hydrolysis | - Mobile phase pH is too high or too low.- Prolonged run time at non-optimal pH. | - Maintain the mobile phase pH between 6.5 and 7.5 to minimize hydrolysis. However, acidic conditions (using TFA or formic acid) are often necessary for good chromatography of small molecules and are generally tolerated for the duration of the purification.- Minimize the overall purification time. Lyophilize the pure fractions immediately after collection to remove the aqueous mobile phase. |
Quantitative Data Summary
The following tables provide representative data for the purification of PROTACs. Actual yields and purity will vary depending on the specific PROTAC, synthesis efficiency, and purification protocol.
Table 1: Typical Yield and Purity after Flash Column Chromatography
| Parameter | Typical Range | Notes |
| Recovery | 30 - 70% | Highly dependent on the complexity of the crude mixture and the separation efficiency. |
| Purity | 70 - 95% | Sufficient for initial biological screening in some cases, but further purification is usually required. |
Table 2: Typical Yield and Purity after Preparative RP-HPLC
| Parameter | Typical Range | Notes |
| Recovery | 50 - 80% | Losses can occur from incomplete collection of fractions or sample adsorption to the column. |
| Purity | > 98% | Achievable with an optimized method, suitable for in-depth biological and in vivo studies. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol provides a general procedure for the initial purification of a PROTAC synthesized with Mal-PEG5-C2-NH2.
1. Materials and Reagents:
-
Crude PROTAC material
-
Silica gel (230-400 mesh)
-
Solvents for elution (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate, Hexanes)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC visualization method (e.g., UV lamp, potassium permanganate (B83412) stain)
2. Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC to achieve good separation of the desired PROTAC from impurities. The target compound should have an Rf value of approximately 0.2-0.3 for optimal separation on the column.
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude PROTAC in a minimal amount of the loading solvent (ideally the eluent or a slightly stronger solvent).
-
Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the optimized solvent system. A gradient elution, starting with a low polarity and gradually increasing the polarity, is often effective.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions and concentrate them under reduced pressure to obtain the partially purified PROTAC.
-
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC) Purification
This protocol outlines the final purification step to achieve high-purity PROTAC.
1. Materials and Reagents:
-
Partially purified PROTAC from flash chromatography
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
HPLC-grade trifluoroacetic acid (TFA) or formic acid (FA)
-
Preparative C18 HPLC column
2. Procedure:
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical C18 column to optimize the gradient and mobile phase composition.
-
A typical mobile phase system is:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
A typical gradient might be 5% to 95% B over 20-30 minutes.
-
-
Sample Preparation:
-
Dissolve the PROTAC sample in a suitable solvent, such as DMSO or the initial mobile phase, and filter through a 0.22 µm syringe filter.
-
-
Preparative Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the optimized gradient method.
-
Monitor the elution using a UV detector (typically at 254 nm and/or 280 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the desired PROTAC.
-
-
Purity Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using analytical LC-MS or HPLC.
-
Pool the pure fractions and freeze-dry (lyophilize) to remove the solvents and obtain the final, pure PROTAC as a solid.
-
Visualizations
Caption: Mechanism of action for a PROTAC synthesized with a Mal-PEG5-C2-NH2 linker.
Caption: General workflow for the purification of PROTACs.
Navigating the Complexities of Protein PEGylation: A Technical Support Guide for Mal-PEG5-C2-NH2 Conjugation
For Researchers, Scientists, and Drug Development Professionals
The conjugation of Maleimide-PEG5-C2-NH2 to complex proteins is a powerful technique for enhancing the therapeutic properties of biologics. However, the process is not without its challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common issues and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the conjugation of Mal-PEG5-C2-NH2 to your protein of interest.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | 1. Maleimide (B117702) Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH > 7.5, rendering it inactive.[1][2][3] | - Prepare aqueous solutions of Mal-PEG5-C2-NH2 immediately before use.[1][4] - For storage, dissolve the reagent in a dry, biocompatible organic solvent like DMSO or DMF.[1][4] - Maintain the reaction pH within the optimal range of 6.5-7.5.[1][2] |
| 2. Oxidized Cysteine Residues: Target cysteine residues may have formed disulfide bonds, which are unreactive with maleimides.[1][2] | - Pre-reduce the protein with a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1] - If using DTT, it must be removed before adding the maleimide reagent to prevent competition.[5] - Degas buffers and consider adding a chelating agent like EDTA to prevent re-oxidation. | |
| 3. Inaccessible Cysteine Residues: The target thiol groups may be buried within the protein's structure. | - Consider partial denaturation of the protein under non-reducing conditions to expose the cysteine residues. This should be done with caution to preserve protein activity. | |
| Non-Specific Conjugation | 1. Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chains of lysine (B10760008) residues.[1][2][3] | - Strictly maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiol groups.[1][2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2] |
| Instability of the Conjugate (Deconjugation) | 1. Retro-Michael Reaction: The thioether bond formed is reversible and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo.[1][6] | - After the initial conjugation, consider inducing hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether. This can be achieved by adjusting the pH to 8.5-9.0 and incubating at room temperature or 37°C.[1][6] |
| 2. Thiol Exchange: The conjugated PEG linker can be transferred to other thiol-containing molecules.[1][6] | - Stabilizing the conjugate through ring-opening hydrolysis is the most effective strategy to prevent thiol exchange.[6] | |
| Heterogeneous Product Mixture | 1. Multiple Reactive Cysteines: The protein may have multiple surface-accessible cysteine residues, leading to a mixture of mono-, di-, and poly-PEGylated species. | - If site-specific conjugation is required, consider protein engineering to introduce a single, reactive cysteine at the desired location. |
| 2. Incomplete Reaction: The reaction may not have gone to completion, resulting in a mix of unreacted protein and various PEGylated forms. | - Optimize the molar ratio of Mal-PEG5-C2-NH2 to the protein. A 10-20 fold molar excess of the maleimide reagent is a common starting point. - Increase the reaction time or adjust the temperature (e.g., incubate at 4°C overnight). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating Mal-PEG5-C2-NH2 to a protein?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly specific for cysteine residues. Below pH 6.5, the reaction rate decreases, while above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and side reactions with primary amines like lysine.[1][2][3]
Q2: My protein has disulfide bonds. How should I prepare it for conjugation?
Disulfide bonds must be reduced to free sulfhydryl groups for the reaction to occur.[2] TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent because it is effective and does not contain a thiol group, meaning it does not need to be removed before adding the maleimide reagent.[1] If you use a thiol-containing reducing agent like DTT, it is crucial to remove it completely before conjugation, for instance, by using a desalting column.[5]
Q3: How can I improve the in vivo stability of my PEGylated protein?
The thioether bond formed during maleimide conjugation can be unstable in vivo due to retro-Michael reactions.[1][6] To create a more stable conjugate, you can perform a post-conjugation hydrolysis step. After the initial reaction, adjusting the pH to a more alkaline level (e.g., 8.5-9.0) will promote the hydrolysis of the succinimide (B58015) ring, resulting in a stable, ring-opened structure that is less prone to deconjugation.[1][6]
Q4: What are the best methods to purify the PEGylated protein conjugate?
Purification of PEGylated proteins can be challenging due to the potential for a heterogeneous mixture of products. Several chromatography techniques are commonly employed:
-
Size Exclusion Chromatography (SEC): Effective for removing unreacted, low molecular weight PEG reagents and by-products.[][8]
-
Ion Exchange Chromatography (IEX): Can separate proteins based on the degree of PEGylation, as the PEG chains can shield surface charges.[][9]
-
Hydrophobic Interaction Chromatography (HIC): Another option for separating PEGylated species, often used as a polishing step.[][9]
-
Reverse Phase Chromatography (RP-HPLC): Can be used for analytical-scale separation and identification of PEGylation sites.[]
Q5: How can I characterize my final PEGylated protein conjugate?
Characterization is crucial to confirm successful conjugation and determine the properties of the final product. Key characterization methods include:
-
SDS-PAGE: To visualize the increase in molecular weight after PEGylation.
-
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): To determine the exact mass of the conjugate and the degree of PEGylation.[10]
-
HPLC (SEC, IEX, RP-HPLC): To assess purity and quantify the different PEGylated species.[][8]
-
Peptide Mapping: To identify the specific cysteine residue(s) where the PEG has been attached, which is often a regulatory requirement.[10][11]
Experimental Protocols
General Protocol for Mal-PEG5-C2-NH2 Conjugation to a Protein
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein in a degassed buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline (PBS) with EDTA).
-
If the protein contains disulfide bonds, add a 10-20 fold molar excess of TCEP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Maleimide-PEG Reagent Preparation:
-
Immediately before use, dissolve the Mal-PEG5-C2-NH2 in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[4]
-
-
Conjugation Reaction:
-
Add the Mal-PEG5-C2-NH2 stock solution to the reduced protein solution. A starting molar ratio of 10-20 moles of maleimide reagent per mole of protein is recommended, but this should be optimized.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide reagent.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC), to remove excess reagents and byproducts.[][8]
-
Visual Guides
Caption: A generalized workflow for the conjugation of Mal-PEG5-C2-NH2 to a protein.
Caption: Desired thiol-maleimide reaction pathway versus common pH-dependent side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of maleimide linkers and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during bioconjugation experiments using maleimide (B117702) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with maleimide linkers?
A1: The main side reactions include:
-
Hydrolysis: The maleimide ring can be opened by hydrolysis, rendering it inactive for conjugation. This reaction is accelerated at higher pH.
-
Reaction with Amines: While highly selective for thiols at pH 6.5-7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues) at pH values above 7.5.[1][2]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible. In a thiol-rich environment, such as in vivo with glutathione, the conjugated payload can be transferred to other molecules, leading to off-target effects.[1][3]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.[1][4]
Q2: My maleimide linker is not reacting with my protein's cysteine residues. What could be the cause?
A2: This issue, often manifesting as low conjugation efficiency, can stem from several factors:
-
Hydrolyzed Maleimide: Your maleimide linker may have been prematurely hydrolyzed and inactivated. Maleimides are susceptible to hydrolysis in aqueous solutions, a reaction that accelerates with increasing pH.[1] Always prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[1]
-
Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein may be inaccessible or have formed disulfide bonds. Disulfides do not react with maleimides.[1][5][6] Consider a pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[5][6]
-
Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1][7][8] At lower pH, the reaction rate decreases, while at higher pH (>7.5), the maleimide can react with amines and the rate of hydrolysis increases.[1]
-
Low Molar Ratio: An insufficient molar excess of the maleimide linker can lead to incomplete conjugation. Start with a 10-20 fold molar excess of the maleimide linker relative to the protein.[1][9][10] This can be optimized for each specific protein.
Q3: How can I prevent the hydrolysis of my maleimide linker?
A3: To minimize hydrolysis:
-
Prepare aqueous solutions of maleimide reagents immediately before use.[1]
-
Store stock solutions in a dry, biocompatible organic solvent such as DMSO or DMF.[1][9]
-
Perform the conjugation reaction within the optimal pH range of 6.5-7.5.[1][7][8]
-
Consider using next-generation maleimides, such as diiodomaleimides, which have been shown to have reduced hydrolysis rates.[11][12][13][14]
Q4: My final conjugate is unstable in plasma. What is happening and how can I fix it?
A4: The instability is likely due to the retro-Michael reaction, where the thioether bond breaks and the payload is transferred to other thiol-containing molecules like albumin.[15][16] To improve stability:
-
Induce Hydrolysis Post-Conjugation: After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed by raising the pH to 8.5-9.0. The resulting ring-opened structure is stable and not susceptible to the retro-Michael reaction.[1]
-
Use Next-Generation Maleimides: Certain next-generation maleimides form more stable conjugates that are resistant to thiol exchange.[3][17][18] For instance, dithiomaleimides can be used to bridge disulfide bonds, creating a more stable linkage.[19]
Troubleshooting Guides
Issue 1: Low Conjugation Yield
| Potential Cause | Troubleshooting Action | Rationale |
| Maleimide Hydrolysis | Prepare maleimide solutions fresh in anhydrous DMSO or DMF and add to the reaction buffer immediately before starting the conjugation.[1][9] | Maleimides are prone to hydrolysis in aqueous solutions, especially at pH > 7.5, which inactivates them.[1] |
| Oxidized Cysteines | Pre-treat the protein with a 10-100 fold molar excess of a reducing agent like TCEP for 20-30 minutes at room temperature.[5][6] | Cysteine residues can form disulfide bonds which are unreactive towards maleimides. Reduction exposes the free thiol groups required for conjugation.[1][5][6] |
| Suboptimal pH | Ensure the reaction buffer is maintained between pH 6.5 and 7.5.[1][7][8] Use buffers such as PBS, Tris, or HEPES.[5] | This pH range is a compromise between the reactivity of the thiol group (which increases with pH) and the stability of the maleimide group (which decreases with pH).[1] |
| Insufficient Molar Ratio | Increase the molar excess of the maleimide linker. Start with a 10-20 fold molar excess and optimize for your specific protein.[1][9][10] | A higher concentration of the maleimide linker can drive the reaction towards completion, especially if the target cysteines are not readily accessible. |
Issue 2: Off-Target Labeling (e.g., on Lysine Residues)
| Potential Cause | Troubleshooting Action | Rationale |
| High pH | Perform the conjugation reaction at a pH between 6.5 and 7.0. | At pH values above 7.5, the reactivity of primary amines (like the epsilon-amino group of lysine) with maleimides increases, leading to a loss of selectivity for thiols.[1] |
| Prolonged Reaction Time | Optimize the reaction time. Monitor the progress of the reaction by analytical methods (e.g., HPLC, MS) and stop the reaction once the desired level of conjugation is achieved. | While the thiol-maleimide reaction is generally fast, extended reaction times can increase the likelihood of slower, off-target reactions occurring. |
Issue 3: Conjugate Instability (Deconjugation)
| Potential Cause | Troubleshooting Action | Rationale |
| Retro-Michael Reaction | After the initial conjugation is complete, adjust the pH of the conjugate solution to 8.5-9.0 and incubate to induce hydrolysis of the thiosuccinimide ring.[1] | The ring-opened thioether product is not susceptible to the reversible retro-Michael reaction, thus enhancing the in vivo stability of the conjugate. |
| Thiol Exchange with Reducing Agents | If using a thiol-containing reducing agent like DTT, ensure its complete removal by dialysis or a desalting column before adding the maleimide linker.[7][20] | Residual thiol-containing reducing agents will compete with the protein's thiols for reaction with the maleimide. TCEP is a non-thiol reducing agent and does not need to be removed.[7][20] |
| Inherent Linker Instability | Consider using next-generation maleimides that form more stable bridges or are designed for simultaneous stabilization and dual functionalization.[17][18] | These advanced linkers are engineered to overcome the instability of the traditional thioether bond. |
Data Summary
pH Influence on Maleimide Reactions
| pH Range | Thiol-Maleimide Reaction Rate | Maleimide Hydrolysis Rate | Reaction with Primary Amines | Recommendation |
| < 6.5 | Decreases | Slow | Negligible | Suboptimal for conjugation due to slow kinetics. |
| 6.5 - 7.5 | Optimal | Moderate | Minimal | Recommended range for selective thiol conjugation. [1][7][8] |
| > 7.5 | Fast | Increases significantly | Becomes competitive | Not recommended due to loss of selectivity and increased maleimide inactivation.[1] |
| > 8.5 | Fast | Very Fast | Favored | Avoid for selective thiol conjugation.[7][8] |
Key Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Protein
-
Protein Preparation: Dissolve the protein in a degassed buffer (e.g., PBS, Tris, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[5][6]
-
(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-100 fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.[9]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).[9][10]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[9]
-
Quenching (Optional): To stop the reaction, a quenching reagent such as N-acetylcysteine or free cysteine can be added to react with any excess maleimide.
-
Purification: Remove excess, unreacted maleimide and other reagents by gel filtration, dialysis, or HPLC.[5][6]
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
-
Initial Conjugation: Follow the General Maleimide Conjugation protocol (Protocol 1).
-
pH Adjustment: After the conjugation reaction and before final purification, adjust the pH of the reaction mixture to 8.5-9.0 using a suitable buffer or base.
-
Hydrolysis Incubation: Incubate the mixture at room temperature or 37°C. Monitor the progress of the ring-opening by mass spectrometry.
-
Neutralization and Purification: Once hydrolysis is complete, neutralize the solution back to pH 7.0-7.5. Proceed with the final purification step to isolate the stable, ring-opened conjugate.
Visualizations
Caption: Key reactions of maleimide linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. bachem.com [bachem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Mal-PEG5-C2-NH2 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Mal-PEG5-C2-NH2, a heterobifunctional PROTAC linker. Below you will find frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the optimal performance of this reagent in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid Mal-PEG5-C2-NH2?
A1: For optimal stability, solid Mal-PEG5-C2-NH2 should be stored at -20°C.[1][2][3] It is crucial to protect the compound from moisture and light.[2][4] Storing the vial with a desiccant and under an inert atmosphere, such as nitrogen or argon, is also recommended to prevent degradation.[2]
Q2: How should I handle the reagent upon receiving it and before use?
A2: Mal-PEG5-C2-NH2 is sensitive to moisture. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. It is advisable to weigh out the desired amount quickly and then promptly and securely reseal the container, ensuring it is stored under the recommended conditions.
Q3: Can I prepare a stock solution of Mal-PEG5-C2-NH2? If so, what are the recommended solvents and storage conditions?
A3: Yes, stock solutions can be prepared. For immediate use, dissolve Mal-PEG5-C2-NH2 in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5] For storage of stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for one month.[6][7][8] Avoid repeated freeze-thaw cycles.[9] Due to the maleimide (B117702) group's susceptibility to hydrolysis, preparing aqueous stock solutions for long-term storage is not recommended.[5]
Q4: What is the primary cause of Mal-PEG5-C2-NH2 degradation?
A4: The primary cause of degradation is the hydrolysis of the maleimide ring, which opens to form a non-reactive maleamic acid.[] This reaction is accelerated by increasing pH, particularly above pH 7.5, and exposure to moisture.[]
Q5: How does pH affect the stability of the maleimide group?
A5: The maleimide group is most stable at a slightly acidic to neutral pH, ideally between 6.5 and 7.5, which is also the optimal range for its reaction with sulfhydryl groups.[11][12][13] At pH values above 7.5, the rate of hydrolysis increases significantly, and the maleimide can also undergo side reactions with primary amines.[12] If short-term storage in an aqueous buffer is necessary, a pH of 6.0-6.5 is recommended.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of the maleimide group | Prepare fresh solutions of Mal-PEG5-C2-NH2 in anhydrous DMSO or DMF immediately before use.[5] Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[11][12][13] |
| Oxidation of thiol groups on the binding partner | Reduce disulfide bonds in your protein or peptide using a reducing agent like TCEP or DTT prior to conjugation.[5] TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[5] If using DTT, it must be removed before proceeding with the conjugation.[5] | |
| Degas buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[5] | ||
| Inconsistent results between experiments | Variable reagent quality due to improper storage | Always store solid Mal-PEG5-C2-NH2 at -20°C with a desiccant.[1][2][3] Aliquot stock solutions to avoid multiple freeze-thaw cycles.[9] |
| Side product formation | Reaction of maleimide with primary amines (e.g., lysine (B10760008) residues) | Maintain the reaction pH below 7.5 to minimize this side reaction.[5][12] The reaction of maleimides with thiols is approximately 1,000 times faster than with amines at neutral pH.[11] |
| Reaction with N-terminal cysteine leading to rearrangement | If conjugating to a peptide with an N-terminal cysteine, consider performing the reaction at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated.[5] |
Stability Data Summary
The stability of the maleimide group is critical for successful conjugation. The following table summarizes the stability of maleimide-functionalized molecules under various conditions. While this data may not be specific to Mal-PEG5-C2-NH2, it provides a general guideline for experimental design.
| Condition | Parameter | Observation | Reference |
| Aqueous Buffer (pH > 7.5) | Maleimide Stability | The maleimide group will slowly hydrolyze and lose its specificity for sulfhydryls. | |
| Aqueous Buffer (pH 6.0-6.5) | Maleimide Stability | Recommended for short-term storage if aqueous solution is necessary. | [5] |
| Storage at 4°C (Aqueous) | Reactivity Loss | ~10% decrease in reactivity after 7 days for maleimide-functionalized nanoparticles. | [5] |
| Storage at 20°C (Aqueous) | Reactivity Loss | ~40% loss of reactivity after 7 days for maleimide-functionalized nanoparticles. | [5] |
| Conjugate Stability (Thioether Bond) | Deconjugation | The resulting thioether bond can undergo retro-Michael reactions, especially in the presence of other thiols. | [11] |
Experimental Protocol: Assessing the Stability of Mal-PEG5-C2-NH2
This protocol outlines a method to determine the stability of Mal-PEG5-C2-NH2 in a specific buffer over time by quantifying the remaining active maleimide groups.
Objective: To evaluate the hydrolytic stability of the maleimide group of Mal-PEG5-C2-NH2 under simulated experimental conditions.
Materials:
-
Mal-PEG5-C2-NH2
-
Anhydrous DMSO
-
Reaction buffer of choice (e.g., phosphate-buffered saline, PBS, at a specific pH)
-
A thiol-containing molecule for quantification (e.g., Glutathione, Cysteine)
-
Ellman's Reagent (DTNB) for thiol quantification (or a suitable HPLC method)
-
Microplate reader or spectrophotometer (for Ellman's assay) or an HPLC system
Procedure:
-
Preparation of Mal-PEG5-C2-NH2 Solution:
-
Prepare a concentrated stock solution of Mal-PEG5-C2-NH2 in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution into the aqueous reaction buffer to the desired final concentration for the stability study (e.g., 1 mM). This is your t=0 sample.
-
-
Incubation:
-
Incubate the aqueous solution of Mal-PEG5-C2-NH2 at the desired temperature (e.g., 4°C, room temperature, or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution for analysis.
-
-
Quantification of Reactive Maleimide (using a thiol reaction):
-
To each aliquot, add a known excess of a thiol-containing molecule (e.g., Glutathione).
-
Allow the reaction to proceed to completion (e.g., 2 hours at room temperature).
-
Quantify the amount of unreacted thiol using Ellman's Reagent or a similar method. The decrease in the amount of free thiol corresponds to the amount of reactive maleimide present at that time point.
-
Alternatively, a stability-indicating HPLC method can be developed to directly measure the disappearance of the Mal-PEG5-C2-NH2 peak and the appearance of the hydrolysis product peak.[14]
-
-
Data Analysis:
-
Calculate the percentage of remaining active maleimide at each time point relative to the t=0 sample.
-
Plot the percentage of active maleimide versus time to determine the stability profile under the tested conditions.
-
Visualizations
Caption: Hydrolysis pathway of the maleimide group in Mal-PEG5-C2-NH2.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. Mal-PEG5-C2-NH2 hydrochloride - Immunomart [immunomart.com]
- 2. Maleimide-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
- 3. Mal-PEG5-amine, 2170654-73-4 | BroadPharm [broadpharm.com]
- 4. Mal-PEG-NH2, Maleimide PEG Amine - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mal-PEG5-NHS ester | PEG analogue | CAS# 1807537-42-3 | InvivoChem [invivochem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. precisepeg.com [precisepeg.com]
- 13. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 14. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
how to monitor completion of Mal-PEG5-C2-NH2 conjugation reaction
This guide provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions (FAQs), and troubleshooting advice for monitoring the completion of Mal-PEG5-C2-NH2 conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Mal-PEG5-C2-NH2 conjugation reaction?
The Mal-PEG5-C2-NH2 is a heterobifunctional linker. The conjugation reaction typically refers to the covalent bond formation between the maleimide (B117702) group on the linker and a free sulfhydryl (thiol) group (-SH) on a target molecule, such as a cysteine residue in a protein or peptide.[1][2][3] This reaction, a Michael addition, results in a stable, irreversible thioether bond.[2][3] The terminal amine group (-NH2) is available for subsequent modification or conjugation steps.
Q2: Why is it critical to monitor the reaction completion?
Monitoring the reaction is essential to:
-
Ensure High Yield: Confirm that the desired conjugate has been formed efficiently.
-
Control Product Consistency: Achieve batch-to-batch reproducibility by ensuring the reaction proceeds to the same extent each time.
-
Optimize Reaction Conditions: Determine the ideal parameters (e.g., time, temperature, molar ratio) for your specific molecules.[4][5]
-
Characterize the Final Product: Understand the composition of the final mixture, including the amount of desired conjugate, unreacted starting materials, and any side products.
-
Inform Purification Strategies: Develop an effective purification plan based on the reaction outcome.
Q3: What are the primary side reactions to be aware of?
The main side reaction is the hydrolysis of the maleimide ring, which opens to form a non-reactive maleamic acid, especially at pH values above 7.5.[3][6] Additionally, at alkaline pH (>8.5), maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues, although this reaction is significantly slower than the reaction with thiols at neutral pH.[3][6]
Caption: Desired maleimide-thiol reaction versus the primary side reaction, hydrolysis.
Troubleshooting Guide
This section addresses common issues encountered during the conjugation and monitoring process.
Q4: Why is my conjugation efficiency low or non-existent?
Low efficiency can be caused by several factors. A systematic approach is key to identifying the issue.
Caption: Troubleshooting flowchart for low maleimide-thiol conjugation efficiency.
Q5: How can I confirm that my protein's disulfide bonds are fully reduced?
You can quantify the number of free thiols before and after the reduction step using Ellman's reagent (DTNB). A significant increase in absorbance at 412 nm after reduction indicates the successful generation of free sulfhydryl groups.[6]
Q6: My conjugate has precipitated out of solution. What should I do?
Precipitation can occur if the conjugate is less soluble than the starting materials, often due to changes in surface charge or hydrophobicity.
-
Use a PEGylated Linker: The inherent hydrophilicity of the PEG chain in Mal-PEG5-C2-NH2 helps improve the solubility of the resulting conjugate.[7]
-
Optimize Protein Concentration: Try performing the reaction at a lower protein concentration.
-
Add Solubilizing Agents: Consider adding non-ionic detergents or other excipients to the buffer, if compatible with your downstream application.
-
Solvent Modification: For maleimides dissolved in organic solvents like DMSO, ensure the final concentration in the reaction buffer is low (typically <10%) to avoid protein denaturation and precipitation.
Monitoring Techniques & Experimental Protocols
A combination of techniques is often used to get a complete picture of the reaction progress.
Caption: General experimental workflow for a maleimide-thiol conjugation reaction.
Data Summary: Comparison of Common Monitoring Techniques
| Technique | What It Measures | Pros | Cons |
| Reverse-Phase HPLC (RP-HPLC) | Separation of reactants and products based on hydrophobicity. | High resolution, quantitative, can be coupled with MS. | May require method development; can denature proteins. |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Maintains native protein structure, good for removing small molecule reagents. | Lower resolution for species of similar size; may not separate un-conjugated protein from conjugate. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | Excellent for antibody-drug conjugates (ADCs) to determine drug-to-antibody ratio (DAR).[8] | Requires high salt concentrations. |
| Mass Spectrometry (LC-MS, MALDI-TOF) | The precise molecular weight of all species in the reaction mixture. | Unambiguous confirmation of conjugate formation; highly sensitive. | Can be complex to interpret mixtures; less quantitative without standards. |
| SDS-PAGE | Change in molecular weight of the protein upon conjugation. | Simple, widely available, provides a quick visual check. | Low resolution; small linkers may not produce a visible band shift. |
| UV-Vis Spectroscopy | Disappearance of maleimide absorbance peak (~302 nm).[5] | Quick, real-time monitoring is possible. | Only tracks the maleimide; interference from other absorbing species is possible. |
| Ellman's Reagent (DTNB) Assay | Disappearance of free thiols.[6] | Quantitative measure of thiol consumption. | Indirect; doesn't confirm the formation of the specific desired product. |
Protocol 1: Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for using RP-HPLC to monitor the reaction.
-
Set Up: Use a C4 or C18 reverse-phase column suitable for protein analysis.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Timepoint Sampling: At designated time points (e.g., t=0, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot of the reaction mixture.
-
Quench Sample: Immediately quench the reaction in the aliquot by adding an acidic solution (e.g., 10% formic acid) or by flash freezing to prevent further reaction.
-
Injection: Inject the quenched sample onto the HPLC system.
-
Gradient: Run a linear gradient from ~5% Mobile Phase B to ~95% Mobile Phase B over 20-30 minutes.
-
Analysis: Monitor the chromatogram at 220 nm and 280 nm. The un-conjugated protein will elute at a specific retention time. As the reaction proceeds, a new, typically more retained (more hydrophobic) peak corresponding to the Mal-PEG5-C2-NH2 conjugate will appear and increase in area, while the peak for the starting protein decreases.
Protocol 2: Quantifying Unreacted Thiols with Ellman's Reagent
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent Solution: 4 mg DTNB in 1 mL of Reaction Buffer.
-
-
Prepare Standard Curve: Use a known concentration of a thiol-containing standard like L-cysteine to prepare a standard curve (0 to 150 µM).
-
Sample Preparation: Take a small aliquot from your conjugation reaction at a specific time point. Dilute it in the Reaction Buffer to a suitable concentration.
-
Reaction:
-
To 250 µL of your diluted sample (or standard), add 5 µL of the Ellman's Reagent Solution.
-
Mix and incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the absorbance of the samples and standards at 412 nm using a spectrophotometer.
-
Calculation: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve. A decrease in thiol concentration over time indicates the progress of the conjugation reaction.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Bioconjugation Reaction Monitoring of Antibody-Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Post-Reaction Purification of Biomolecules Conjugated with Mal-PEG5-C2-NH2 Linker
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Mal-PEG5-C2-NH2 linker after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess Mal-PEG5-C2-NH2 linker from my conjugated biomolecule?
Excess, unreacted linker can lead to several downstream issues, including:
-
Reduced Purity and Heterogeneity: A final product containing free linker is impure and heterogeneous, which is undesirable for therapeutic applications.[][2]
-
Potential for Side Reactions: The reactive maleimide (B117702) and amine groups on the free linker could potentially react with other molecules in the formulation or in vivo, leading to off-target effects.
-
Immunogenicity: The presence of PEG moieties can sometimes elicit an immune response, and high concentrations of free PEG linker could potentially contribute to this.[3][4]
Q2: What are the primary methods for removing small molecule linkers like Mal-PEG5-C2-NH2?
The most common and effective methods for removing small molecule impurities from larger biomolecules are based on size differences. These include:
-
Size Exclusion Chromatography (SEC): A highly effective method that separates molecules based on their hydrodynamic radius.[5]
-
Dialysis: A straightforward technique that uses a semi-permeable membrane to separate molecules based on molecular weight cutoff (MWCO).
-
Tangential Flow Filtration (TFF) / Diafiltration: A scalable and efficient membrane-based method for buffer exchange and removal of small molecules.[6][7]
Q3: How do I choose the best purification method for my application?
The choice of purification method depends on several factors, including the scale of your experiment, the required purity, and the properties of your biomolecule. The table below provides a comparison to aid in your decision-making process.
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on hydrodynamic radius | Diffusion across a semi-permeable membrane based on MWCO | Convective transport across a semi-permeable membrane with cross-flow |
| Typical Linker Removal Efficiency | >99% | 95-99% | >99% |
| Product Yield | High (>90%) | High (>95%) | Very High (>98%) |
| Processing Time | Fast (minutes to hours) | Slow (hours to days) | Fast (hours) |
| Scalability | Good for lab-scale, can be challenging for large-scale | Limited scalability | Excellent for both lab and large-scale |
| Sample Dilution | Moderate | Can be significant | Minimal, can also concentrate the sample |
| Cost | Moderate to High (instrumentation and columns) | Low (membranes and buffers) | High (initial equipment cost) |
| Best For | High-resolution separation, analytical and preparative scale | Small-scale, buffer exchange, less stringent purity requirements | Large-scale processing, high-throughput applications, concentration and purification |
Troubleshooting Guide
This section addresses common issues encountered during the removal of excess Mal-PEG5-C2-NH2 linker.
Issue 1: Residual Linker Detected After Purification
Possible Causes & Solutions
-
Inadequate Separation Parameters (SEC):
-
Cause: The column resolution may be insufficient to separate the small linker from the much larger conjugate.
-
Solution: Ensure you are using a desalting column with an appropriate exclusion limit (e.g., Sephadex G-25). The sample volume should not exceed 30% of the total column bed volume for optimal separation.
-
-
Incorrect Membrane MWCO (Dialysis/TFF):
-
Cause: The molecular weight cutoff (MWCO) of the membrane is too high, allowing the linker to be retained, or too close to the molecular weight of the biomolecule, leading to product loss.
-
Solution: For removing Mal-PEG5-C2-NH2 (MW ≈ 430 Da), use a dialysis membrane or TFF cassette with a low MWCO, such as 1 kDa or 3 kDa, to ensure efficient passage of the linker while retaining the larger biomolecule.
-
-
Insufficient Diavolumes (TFF) or Buffer Exchanges (Dialysis):
-
Cause: Not enough buffer exchange cycles were performed to reduce the linker concentration to the desired level.
-
Solution: For TFF, perform at least 5-7 diavolumes of buffer exchange. For dialysis, perform at least three buffer changes with a buffer volume at least 100 times the sample volume.
-
-
Non-Specific Binding:
-
Cause: The linker may be non-specifically interacting with the chromatography resin or membrane.
-
Solution: For SEC, ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength. For membrane-based methods, pre-condition the membrane according to the manufacturer's instructions and consider using materials known for low protein binding (e.g., regenerated cellulose).
-
Issue 2: Low Recovery of the Conjugated Biomolecule
Possible Causes & Solutions
-
Precipitation:
-
Cause: The conjugated biomolecule may be precipitating on the column or membrane due to buffer conditions.
-
Solution: Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents.
-
-
Non-Specific Adsorption:
-
Cause: The biomolecule is binding to the purification materials.
-
Solution: For SEC, ensure proper column equilibration. For membrane methods, select membranes with low protein binding properties.
-
-
Product Loss Through Membrane (Dialysis/TFF):
-
Cause: The MWCO of the membrane is too large for the biomolecule.
-
Solution: Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule (a rule of thumb is to choose a MWCO that is 3-5 times smaller than the molecular weight of the molecule to be retained).
-
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) using a Desalting Column
This protocol is suitable for the rapid removal of excess Mal-PEG5-C2-NH2 linker from small to medium-scale reactions.
Materials:
-
Desalting column (e.g., Sephadex G-25)
-
Equilibration/Elution Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Chromatography system or manual setup
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired elution buffer.
-
Sample Preparation: Ensure your reaction mixture is clear and free of precipitates. If necessary, centrifuge the sample.
-
Sample Application:
-
Allow the buffer to drain from the column until it reaches the top of the column bed.
-
Carefully apply the reaction mixture to the top of the column bed. The sample volume should be between 10-30% of the column bed volume for optimal separation.
-
-
Elution:
-
Once the sample has entered the column bed, add the elution buffer to the top of the column.
-
Begin collecting fractions. The larger conjugated biomolecule will elute first in the void volume, while the smaller, excess linker will be retained in the column pores and elute later.
-
-
Fraction Analysis: Analyze the collected fractions using a UV-Vis spectrophotometer at 280 nm to identify the protein-containing fractions. Pool the fractions containing your purified conjugate.
Protocol 2: Dialysis
This protocol is a simple and effective method for removing excess linker, especially for smaller sample volumes.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)
-
Dialysis buffer (at least 100x the sample volume)
-
Stir plate and stir bar
-
Beaker or container for the dialysis buffer
Procedure:
-
Membrane Preparation: Pre-wet the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Carefully load your sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis:
-
Place the sealed dialysis bag/cassette into the container with the dialysis buffer.
-
Stir the buffer gently on a stir plate.
-
Dialyze for 2-4 hours at room temperature or 4°C.
-
-
Buffer Exchange:
-
Change the dialysis buffer. A typical procedure involves at least three buffer changes.
-
First buffer change after 2-4 hours.
-
Second buffer change after another 2-4 hours.
-
Final buffer change and dialyze overnight at 4°C.
-
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
Protocol 3: Tangential Flow Filtration (TFF) / Diafiltration
This protocol is ideal for larger sample volumes and for applications where scalability is important.
Materials:
-
TFF system with a pump and reservoir
-
TFF cassette with an appropriate MWCO (e.g., 3-10 kDa)
-
Diafiltration buffer
Procedure:
-
System Setup and Equilibration:
-
Install the TFF cassette into the system according to the manufacturer's instructions.
-
Equilibrate the system by flushing with the diafiltration buffer.
-
-
Sample Loading: Load the reaction mixture into the sample reservoir.
-
Concentration (Optional): If desired, concentrate the sample to a smaller volume by running the TFF system in concentration mode.
-
Diafiltration:
-
Switch the system to diafiltration mode.
-
Continuously add fresh diafiltration buffer to the sample reservoir at the same rate that filtrate is being removed.
-
Perform 5-7 diavolumes of buffer exchange to ensure complete removal of the excess linker. (1 diavolume = the volume of the sample in the reservoir).
-
-
Final Concentration and Sample Recovery:
-
After diafiltration, concentrate the sample to the desired final volume.
-
Recover the purified and concentrated biomolecule from the system.
-
Visualizations
Caption: General workflow for post-reaction purification and analysis.
Caption: Troubleshooting logic for residual linker after purification.
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 6. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of diafiltration and tangential flow filtration for purification of nanoparticle suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Peptide Conjugation: Mass Spectrometry Analysis of Mal-PEG5-C2-NH2 vs. a Stable Mono-Sulfone Alternative
For researchers, scientists, and drug development professionals, the precise characterization of therapeutic peptides is paramount. The choice of conjugation chemistry not only influences the stability and efficacy of these molecules but also significantly impacts their amenability to mass spectrometry (MS) analysis. This guide provides an objective comparison of the widely used Mal-PEG5-C2-NH2 linker with a more stable mono-sulfone-PEG alternative, offering supporting experimental data and detailed protocols to inform your research.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a well-established method to enhance the pharmacokinetic properties of therapeutic peptides. Mal-PEG5-C2-NH2 is a popular reagent for this purpose, enabling the conjugation of the PEG moiety to cysteine residues via a maleimide (B117702) group. However, the stability of the resulting thioether bond has been a subject of concern, with studies indicating potential for in vivo degradation. This has led to the exploration of alternative, more stable linker technologies, such as those based on mono-sulfone chemistry, which are analogous to Julia-Kocienski olefination reagents.
This guide delves into a comparative analysis of these two conjugation strategies, focusing on their performance in mass spectrometry, a critical tool for the characterization of bioconjugates.
Quantitative Performance: A Stability Showdown
While direct head-to-head mass spectrometry performance data comparing Mal-PEG5-C2-NH2 and a mono-sulfone-PEG alternative on the same peptide is not extensively published, a key study on hemoglobin highlights the superior stability of the mono-sulfone linkage. This stability is a critical factor influencing the quality and interpretation of mass spectrometry data over time, especially in biological matrices.
| Parameter | Mal-PEG Conjugate | Mono-Sulfone-PEG Conjugate | Reference |
| Conjugate Stability (% Intact Conjugate after 7 days at 37°C with 1 mM glutathione) | < 70% | > 90% | [1][2] |
This significant difference in stability underscores the potential for the mono-sulfone-PEG conjugate to provide more reliable and consistent mass spectrometry results, particularly in longitudinal studies or when analyzing samples from in vivo experiments where the conjugate is exposed to biological thiols. The degradation of the maleimide conjugate can lead to a heterogeneous sample, complicating spectral analysis and potentially leading to inaccurate quantification.
Experimental Protocols
To ensure reproducible and comparable results, detailed experimental protocols are essential. The following sections outline the methodologies for peptide conjugation, sample preparation, and LC-MS/MS analysis for both Mal-PEG5-C2-NH2 and a representative mono-sulfone-PEG alternative.
Peptide Conjugation with Mal-PEG5-C2-NH2
This protocol is a standard procedure for the conjugation of a thiol-containing peptide with a maleimide-PEG reagent.
Materials:
-
Thiol-containing peptide
-
Mal-PEG5-C2-NH2
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (e.g., TCEP, optional)
-
Quenching reagent (e.g., L-cysteine)
-
Desalting column
Procedure:
-
Peptide Preparation: If the peptide contains disulfide bonds, dissolve it in conjugation buffer and treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bonds.
-
Conjugation Reaction: Dissolve the thiol-containing peptide and Mal-PEG5-C2-NH2 in the conjugation buffer at a molar ratio of 1:1.2 (peptide:PEG reagent).
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight.
-
Quenching: Add a 10-fold molar excess of L-cysteine to the reaction mixture to quench any unreacted maleimide groups. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess PEG reagent and quenching reagent using a desalting column equilibrated with an appropriate buffer for mass spectrometry analysis (e.g., 0.1% formic acid in water/acetonitrile).
Peptide Conjugation with a Mono-Sulfone-PEG Reagent
This protocol is based on the principles of Julia-Kocienski-like reactions for stable thiol-selective bioconjugation.
Materials:
-
Thiol-containing peptide
-
Mono-sulfone-PEG reagent (e.g., methylsulfonyl phenyloxadiazole-PEG)
-
Conjugation Buffer: Phosphate buffer, pH 8.0
-
Reducing agent (e.g., TCEP, optional)
-
Purification reagents
Procedure:
-
Peptide Preparation: As with the maleimide conjugation, reduce any disulfide bonds in the peptide using TCEP.
-
Conjugation Reaction: Dissolve the thiol-containing peptide and the mono-sulfone-PEG reagent in the conjugation buffer at a molar ratio of 1:1.5 (peptide:PEG reagent).
-
Incubation: Mix the solution and incubate at 37°C for 4-8 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the PEGylated peptide from excess reagents using reversed-phase HPLC.
Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial for obtaining high-quality mass spectra of PEGylated peptides.
Materials:
-
Purified PEGylated peptide
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Optional: Triethylamine (B128534) (TEA) for charge reduction
Procedure:
-
Dilution: Dilute the purified PEGylated peptide sample in Solvent A to a final concentration of approximately 1 µg/µL.
-
Charge Reduction (Optional but Recommended): For high molecular weight PEGs, post-column addition of a charge-reducing agent like triethylamine (TEA) can simplify the mass spectrum.[3] Prepare a solution of 0.5% TEA in 50:50 acetonitrile/water to be infused post-column.
LC-MS/MS Analysis
The following are general parameters for the analysis of PEGylated peptides. These may need to be optimized for your specific peptide and instrument.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution and mass accuracy.
-
Scan Range: m/z 300-4000
-
In-source Fragmentation/CID (for PEG ladder identification): Apply a moderate cone voltage or in-source CID to induce fragmentation of the PEG chain, which can aid in confirming the presence of the PEG moiety.
-
MS/MS: For peptide sequencing and localization of the PEGylation site, perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) with collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Visualizing the Workflow and Rationale
To better understand the processes and the underlying chemical principles, the following diagrams illustrate the experimental workflow and the chemical reactions involved.
Conclusion
The choice between Mal-PEG5-C2-NH2 and a mono-sulfone-PEG alternative for peptide conjugation has significant implications for both the stability of the resulting bioconjugate and the reliability of its mass spectrometric analysis. While maleimide chemistry is well-established, the evidence points towards the superior stability of mono-sulfone linkages, which translates to more robust and reproducible data in mass spectrometry. For researchers engaged in the development of long-acting peptide therapeutics or those conducting detailed in vivo characterization, the adoption of more stable conjugation chemistries is a critical consideration for generating high-quality, reliable data. This guide provides the foundational information and protocols to enable an informed decision and facilitate the successful analysis of your PEGylated peptides.
References
Stability of Thioether Bonds in Bioconjugation: A Comparative Guide for Mal-PEG5-C2-NH2 Conjugates
For researchers, scientists, and drug development professionals, the creation of stable bioconjugates is paramount to the efficacy and safety of targeted therapies and diagnostic agents. The maleimide-thiol reaction is a cornerstone of bioconjugation, prized for its high specificity and rapid reaction rates under physiological conditions. However, the stability of the resulting thioether bond, particularly in the context of linkers like Mal-PEG5-C2-NH2, is a critical consideration for in vivo applications. This guide provides an objective comparison of the stability of maleimide-derived thioether bonds with other alternatives, supported by experimental data and detailed methodologies.
The Challenge: Instability of the Maleimide-Thiol Adduct
The conjugation of a maleimide (B117702) group, such as that on Mal-PEG5-C2-NH2, to a sulfhydryl group (thiol) on a protein or peptide proceeds via a Michael addition reaction, forming a succinimidyl thioether linkage. While this reaction is efficient, the resulting bond is not always stable.[1] Under physiological conditions, particularly in the presence of endogenous thiols like glutathione (B108866), the conjugate can undergo a retro-Michael reaction.[1] This reversal leads to the cleavage of the thioether bond, potentially causing premature release of the conjugated payload and off-target effects.[2][3]
An alternative fate for the succinimidyl thioether is the hydrolysis of the succinimide (B58015) ring. This ring-opening results in a stable succinamic acid derivative that is resistant to the retro-Michael reaction, effectively locking the conjugate.[1][2] The balance between these two competing pathways—retro-Michael reaction and hydrolysis—determines the overall in vivo stability of the conjugate.[3]
Comparative Stability of Sulfhydryl-Reactive Chemistries
The stability of the linkage is highly dependent on the chosen chemistry. While maleimides are widely used, several alternatives offer enhanced stability.
| Linker Chemistry | Bond Type | Stability Profile | Advantages | Disadvantages |
| Maleimide | Thioether | Susceptible to retro-Michael reaction and thiol exchange, leading to potential instability. Stability can be enhanced by succinimide ring hydrolysis.[1][2][4] | High specificity for thiols, rapid reaction kinetics at physiological pH. | Potential for premature drug release in vivo.[2][4] |
| Mono-sulfone | Thioether | Forms a stable, irreversible thioether bond after a reduction step.[5][6] | Significantly more stable than maleimide-thiol adducts, especially in the presence of competing thiols.[5][6] | Requires a post-conjugation reduction step. |
| Haloacetamide (e.g., Iodoacetamide) | Thioether | Forms a highly stable, irreversible thioether bond. | Very stable linkage. | Generally slower reaction kinetics than maleimides. |
| Vinyl Sulfone | Thioether | Forms a stable, irreversible thioether bond. | Stable and irreversible linkage with good selectivity for thiols. | Generally slower reaction rate than maleimides. |
| Carbonylacrylic | Thioether | Forms a stable thioether bond resistant to degradation under physiological conditions.[4] | Rapid Michael addition reaction, stable conjugate.[4] | Newer chemistry, may have less established protocols. |
| Vinyl Pyridinium | Thioether | Forms a stable, irreversible thioether bond.[4] | Efficient and irreversible cysteine-selective conjugation.[4] | Newer chemistry. |
| Pyridyl Disulfide | Disulfide | Reversible through disulfide exchange with other thiols. | Allows for cleavable conjugation, which can be desirable for certain drug delivery applications. | Inherently reversible and not suitable for applications requiring long-term stability in a reducing environment. |
Quantitative Stability Data
The following table summarizes experimental data comparing the stability of maleimide-PEG conjugates with a more stable alternative in the presence of a competing thiol.
| Conjugate | Condition | Time | Remaining Intact Conjugate | Reference |
| Maleimide-PEG-Hemoglobin | 1 mM Glutathione, 37°C | 7 days | < 70% | [5][7] |
| Mono-sulfone-PEG-Hemoglobin | 1 mM Glutathione, 37°C | 7 days | > 90% | [5][7] |
| Commercial PEG bis-maleimide conjugate | unspecified | 7 days | < 50% | [8] |
Experimental Protocol: In Vitro Stability Assessment in the Presence of Glutathione
This protocol describes a general method for assessing the stability of a bioconjugate by monitoring its integrity over time in the presence of a high concentration of glutathione, which mimics the reducing environment in vivo.
1. Materials:
- Purified bioconjugate (e.g., Protein-Mal-PEG5-C2-NH2-Payload)
- Phosphate-buffered saline (PBS), pH 7.4
- Glutathione (GSH)
- Quenching solution (e.g., N-ethylmaleimide in PBS to cap free thiols)
- SDS-PAGE apparatus and reagents
- Fluorescence imager or densitometer
- HPLC system (optional, for more quantitative analysis)
2. Procedure:
- Prepare a stock solution of the bioconjugate in PBS.
- Prepare a stock solution of glutathione in PBS.
- In a microcentrifuge tube, dilute the bioconjugate to a final concentration (e.g., 1 mg/mL) in PBS containing a final concentration of glutathione (e.g., 1 mM).
- Incubate the reaction mixture at 37°C.
- At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to the quenching solution to stop further degradation and thiol exchange.
- Store the quenched samples at -20°C or -80°C until analysis.
3. Analysis:
- SDS-PAGE:
- Run the samples on a polyacrylamide gel.
- If the payload is fluorescent, visualize the gel using a fluorescence imager to detect the signal on the protein band.
- Quantify the band intensity at each time point relative to the time 0 sample to determine the percentage of intact conjugate remaining.
- HPLC:
- Analyze the samples using a suitable HPLC method (e.g., size-exclusion or reversed-phase chromatography) to separate the intact conjugate from the free payload and other degradation products.
- Quantify the peak areas to determine the percentage of intact conjugate.
Visualizations
Caption: Michael addition reaction of a thiol with Mal-PEG5-C2-NH2.
Caption: Competing pathways for the succinimdyl thioether conjugate.
Caption: Workflow for in vitro stability assessment of bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Thiol-Reactive Conjugation: Alternatives to Mal-PEG5-C2-NH2
For researchers, scientists, and drug development professionals, the site-selective modification of biomolecules is a cornerstone of innovation. Thiol-reactive linkers, which target the sulfhydryl groups of cysteine residues, are indispensable tools for creating antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. While N-alkyl maleimides, such as Mal-PEG5-C2-NH2, have long been the industry standard due to their high reactivity and specificity, concerns over the stability of the resulting thioether bond have driven the development of robust alternatives.[1]
The primary limitation of the conventional maleimide-thiol linkage is its susceptibility to retro-Michael addition, a reversal of the initial conjugation reaction.[2][1][3][4] This can lead to payload exchange with other thiol-containing molecules in vivo, such as glutathione (B108866) or albumin, compromising the efficacy and safety of therapeutic conjugates.[2][1][4] This guide provides an objective, data-driven comparison of next-generation thiol-reactive linkers that offer enhanced stability and performance.
Comparative Performance of Thiol-Reactive Linkers
The choice of a thiol-reactive linker depends on a balance between reaction kinetics, specificity, and the stability of the final conjugate. The following tables summarize key performance metrics for common alternatives to traditional N-alkyl maleimides.
Table 1: Key Performance Characteristics of Thiol-Reactive Linkers
| Feature | N-Alkyl Maleimide (B117702) (e.g., Mal-PEG5-C2-NH2) | Haloacetamide (e.g., Iodoacetamide) | Vinyl Sulfone | N-Aryl Maleimide | Pyridyl Disulfide |
| Reactive Group | Maleimide | Iodoacetyl / Bromoacetyl | Vinyl Sulfone | N-Aryl Maleimide | Pyridyl Disulfide |
| Reaction Type | Michael Addition[5] | Nucleophilic Substitution (SN2)[5][6] | Michael Addition | Michael Addition | Disulfide Exchange[6][7] |
| Primary Target | Sulfhydryl Groups (Cysteine)[5] | Sulfhydryl Groups (Cysteine)[5][6] | Sulfhydryl Groups (Cysteine)[8] | Sulfhydryl Groups (Cysteine)[2] | Sulfhydryl Groups (Cysteine)[7] |
| Optimal pH Range | 6.5 - 7.5[5][9] | 7.5 - 8.5[5][10] | 7.0 - 9.0[2][8] | ~7.4[2] | 3.0 - 6.0[11] |
| Bond Formed | Thioether (Thiosuccinimide adduct)[5] | Stable Thioether[5][6] | Stable Thioether[2] | Stable Thioether (post-hydrolysis) | Disulfide[7] |
| Conjugate Stability | Moderate (Prone to retro-Michael addition)[4][5] | High (Irreversible)[5] | High (Irreversible)[8] | High (Resistant to retro-Michael addition) | Low (Reversible/Cleavable)[7] |
Table 2: Reaction Kinetics of Thiol-Reactive Probes
| Reagent Class | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Reaction Time | Reaction Conditions | Efficiency |
| N-Alkyl Maleimides | ~10² - 10⁴[12] | 1 - 2 hours[2] | pH 6.5-7.5, Room Temp[2] | >90%[2] |
| Haloacetamides | ~10¹ - 10²[12] | 2 - 8 hours | pH 7.5-8.5, Room Temp[10] | High |
| Vinyl Sulfones | ~10¹ - 10²[12] | 2 - 4 hours[2] | pH 7.0-9.0, Room Temp[2] | >90%[2] |
| N-Aryl Maleimides | Faster than N-Alkyl Maleimides (~2.5x)[2] | < 1 hour[2] | pH 7.4, Room Temp[2] | >90%[2] |
Detailed Comparison of Thiol-Reactive Alternatives
Haloacetamides (Iodoacetamides and Bromoacetamides)
Haloacetyl reagents, particularly iodoacetamides, react with thiols via a bimolecular nucleophilic substitution (SN2) reaction to form a highly stable thioether bond.[5][6] This linkage is considered irreversible under physiological conditions, making it a significant advantage over the reversible nature of N-alkyl maleimide adducts.[13][5]
-
Advantages:
-
Limitations:
-
Slower Reaction Rate: The reaction is generally slower than that of maleimides.[9][12]
-
Higher pH Requirement: Optimal reactivity is achieved at a slightly alkaline pH (7.5-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion.[5][10] This may not be suitable for all proteins.
-
Potential for Off-Target Reactions: While highly specific for thiols at optimal pH, a large excess of the reagent or higher pH can lead to reactions with other nucleophilic residues like methionine, lysine, and histidine.[5][14]
-
Vinyl Sulfones
Vinyl sulfones also react with thiols through a Michael-type addition, similar to maleimides. However, the resulting thioether bond is stable and irreversible.[8] This chemistry has gained prominence, especially in the development of ADCs, due to its combination of specificity and conjugate stability.[8]
-
Advantages:
-
Limitations:
Next-Generation Maleimides (N-Aryl Maleimides)
To address the stability issue of traditional N-alkyl maleimides, next-generation maleimides have been developed. N-aryl maleimides, for instance, form a thiosuccinimide ring that undergoes rapid hydrolysis to a ring-opened structure.[2] This ring-opened form is stable and effectively prevents the retro-Michael reaction, locking the conjugate in place.[2]
-
Advantages:
-
Limitations:
-
Complexity: The requirement for a subsequent hydrolysis step adds a layer of complexity to the conjugation process.
-
Phenyloxadiazolyl Methyl Sulfones (PODS)
Recently developed as a highly stable alternative to maleimides, PODS reagents react with thiols to form exceptionally stable conjugates.[1][4] Preclinical studies have shown that radioimmunoconjugates created with PODS-based linkers exhibit superior in vivo performance and lower off-target uptake compared to their maleimide-based counterparts.[1][4]
-
Advantages:
-
Limitations:
-
Newer Technology: As a more recent development, PODS-based linkers are less widely commercially available compared to more established reagents.
-
Visualizing the Process
To better understand the workflows and chemical principles, the following diagrams illustrate the key processes.
Caption: General workflow for thiol-reactive bioconjugation.
Caption: Comparison of common thiol-reactive conjugation mechanisms.
Experimental Protocols
The following are generalized protocols for common thiol-reactive conjugation methods. Optimal conditions, such as the molar ratio of linker to protein, may need to be determined empirically.
Protocol 1: Conjugation with Iodoacetamide
This protocol is adapted for labeling a thiol-containing protein with an iodoacetamide-functionalized molecule.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Iodoacetamide-functionalized molecule (10 mM stock in DMSO or DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.5-8.5, degassed.
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If disulfide bonds need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Probe Stock Solution: Prepare a 10 mM stock solution of the iodoacetamide reagent in anhydrous DMSO or DMF.[10]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the iodoacetamide stock solution to the protein solution.[10] The reaction is most efficient at a slightly alkaline pH where the thiol group is more nucleophilic.[5]
-
Incubation: Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted reagent and other small molecules by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Conjugation with Vinyl Sulfone
This protocol provides a general guideline for conjugating a thiol-containing protein with a vinyl sulfone-functionalized molecule.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Vinyl sulfone-functionalized molecule (10 mM stock in a suitable solvent)
-
Conjugation Buffer: Phosphate or borate (B1201080) buffer, pH 7.0-9.0.[2]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer. Ensure the protein is stable at the chosen pH.
-
Conjugation Reaction: Add the vinyl sulfone stock solution to the protein solution. The optimal molar ratio of vinyl sulfone to protein should be determined experimentally.[2]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours.[2] Monitor the reaction progress if necessary.
-
Purification: Purify the conjugate from unreacted reagents using size-exclusion chromatography or dialysis.
-
Characterization: Analyze the final conjugate to determine the degree of labeling and confirm purity.
Conclusion
While N-alkyl maleimides like Mal-PEG5-C2-NH2 are effective for many applications, their limited in vivo stability has necessitated the development of superior alternatives. For applications demanding high stability, such as therapeutic ADCs, next-generation linkers like haloacetamides , vinyl sulfones , and stabilized N-aryl maleimides offer significant advantages by forming stable, irreversible bonds.[8] The choice of linker should be guided by the specific requirements of the application, balancing the need for stability, reaction efficiency, and compatibility with the target biomolecule. As bioconjugation chemistry continues to evolve, these advanced reagents provide researchers with a more robust and reliable toolkit for developing next-generation diagnostics and therapeutics.
References
- 1. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Thiol-Methylsulfone-Based Hydrogels for 3D Cell Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of PROTACs with Different PEG Linker Lengths
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand to bind the protein of interest (POI), another to recruit an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] Far from being a passive spacer, the linker, particularly those composed of polyethylene (B3416737) glycol (PEG), critically dictates the PROTAC's efficacy by influencing the formation and stability of the essential ternary complex.[1][5]
This guide provides an objective comparison of PROTAC performance based on varying PEG linker lengths, supported by experimental data and detailed methodologies to aid in the rational design of potent and selective protein degraders.
The Central Role of the Linker in PROTAC Efficacy
A PROTAC's function initiates by forming a ternary complex, bringing the target protein and an E3 ligase into close proximity.[5][6] The linker's length is a paramount factor in this process. A linker that is too short can introduce steric hindrance, preventing the formation of a stable complex.[6][7][8] Conversely, a linker that is too long can result in an overly flexible and unstable complex, leading to inefficient ubiquitination of the target protein.[6][7][8] Therefore, identifying the optimal linker length—a "sweet spot"—is a critical, and often empirically determined, step in developing an effective PROTAC.[1][6]
Visualizing Core Concepts in PROTAC Development
To better understand the mechanisms and workflows discussed, the following diagrams illustrate key processes.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Mal-PEG5-C2-NH2 Hydrochloride
Ensuring the safe and environmentally responsible disposal of specialized laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of Mal-PEG5-C2-NH2 hydrochloride, a PEG-based PROTAC linker, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for maintaining a safe and compliant laboratory environment.
Core Principles of Disposal
The fundamental principle for the disposal of this compound is the avoidance of environmental release.[1] Discharge into sewer systems or waterways must be strictly prohibited.[1] The recommended methods involve chemical destruction or controlled incineration by a licensed facility.
Quantitative Disposal Data
A review of available safety data sheets did not yield specific quantitative limits for the disposal of this compound, such as concentration thresholds for various disposal methods or specific pH requirements for neutralization. The guidance provided is qualitative, emphasizing complete containment and destruction.
| Parameter | Value | Source |
| Concentration Limits for Sewer Disposal | Not Permitted | TargetMol SDS |
| pH Range for Aqueous Waste | Not Specified | - |
| Incineration Temperature | Not Specified | - |
Recommended Disposal Protocols
The primary disposal route for this compound is through a licensed chemical destruction facility.[1] The following steps outline the recommended procedure:
-
Collection and Storage:
-
Professional Disposal:
-
Arrange for the collection and disposal of the chemical waste by a licensed and qualified chemical waste management company.[1]
-
The material can be disposed of through controlled incineration with flue gas scrubbing to ensure the complete destruction of the compound and to prevent the release of harmful substances.[1]
-
-
Container Decontamination and Disposal:
-
Empty containers should be triple-rinsed (or the equivalent) with a suitable solvent.[1] The rinsate should be collected and treated as chemical waste.
-
After thorough decontamination, the container can be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[1]
-
Spill and Emergency Procedures
In the event of a spill, immediate action is required to contain the material and prevent environmental contamination.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or watercourses.[1]
-
Cleanup:
-
Personal Protection: Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[1] Ensure adequate ventilation.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety guidelines and local regulations in conjunction with the information provided in the Safety Data Sheet.
References
Personal protective equipment for handling Mal-PEG5-C2-NH2 hydrochloride
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of Mal-PEG5-C2-NH2 hydrochloride (CAS No. 2454216-21-6). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive hazard profile for this compound is not fully established, the molecule contains functional groups that warrant careful handling. The maleimide (B117702) group is reactive towards thiols, the polyethylene (B3416737) glycol (PEG) component is generally considered low toxicity, and the amine hydrochloride salt can be an irritant.[1][2][3] Therefore, a cautious approach is necessary.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. Consider double-gloving for direct handling.[1] | To prevent direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] | To protect eyes from splashes or dust. |
| Body Protection | A full-length laboratory coat. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator is recommended if dust may be generated or if working outside a fume hood.[1][4] | To prevent inhalation of fine powders. |
Safe Handling and Operational Plan
All operations involving solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]
Step-by-Step Handling Protocol:
-
Preparation: Ensure the work area is clean and uncluttered. Confirm that a safety shower and eyewash station are readily accessible.[4]
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transferring: When weighing the solid compound, use anti-static weigh paper or a contained balance enclosure to prevent dispersal of dust.[5] All transfers of the solid should be performed within a chemical fume hood.[4]
-
Solution Preparation: Prepare solutions in a chemical fume hood.[5] this compound is expected to be soluble in water and polar organic solvents like DMF and DMSO.[5]
-
Post-Handling: After use, decontaminate all surfaces and glassware that have come into contact with the compound using a suitable laboratory detergent followed by thorough rinsing.[5]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[5]
-
Solid Waste: Dispose of contaminated solid waste, such as pipette tips, tubes, and gloves, in a designated hazardous waste container.[5] Unused solid compound should be disposed of as hazardous chemical waste, preferably in its original container.[1]
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and appropriate hazardous waste container.[5] Do not pour solutions down the drain.[5] The maleimide group can be deactivated by reacting it with an excess of a thiol-containing solution (e.g., β-mercaptoethanol) before disposal, if institutional protocols require it.[1]
-
Waste Pickup: Follow your institution's established procedures for the collection and disposal of chemical waste through the Environmental Health and Safety (EHS) office or a licensed contractor.[1]
Experimental Workflow and Safety Precautions
The following diagram outlines the key steps and safety precautions for a typical workflow involving this compound.
Caption: Workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure, follow these first aid guidelines and seek immediate medical attention.
-
After skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[6]
-
After eye contact: Rinse with pure water for at least 15 minutes.[6]
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
After swallowing: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. targetmol.com [targetmol.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
